(4-NH2)-Exatecan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(10S)-19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione |
InChI |
InChI=1S/C23H21N3O4/c1-2-23(29)15-8-18-20-13(9-26(18)21(27)14(15)10-30-22(23)28)11-4-3-5-12-16(24)6-7-17(25-20)19(11)12/h6-8,29H,2-5,9-10,24H2,1H3/t23-/m0/s1 |
InChI Key |
VMSFUDYSPMXQSY-QHCPKHFHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)N)O |
Origin of Product |
United States |
Foundational & Exploratory
(4-NH2)-Exatecan: A Technical Guide to its Mechanism of Action as a Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-NH2)-Exatecan is a potent derivative of the hexacyclic camptothecin analogue, Exatecan. It functions as a topoisomerase I inhibitor and is primarily utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2][3] The addition of an amino (NH2) group at the 4th position of the parent molecule allows for the attachment of a linker for conjugation to a monoclonal antibody.[1] This targeted delivery system enhances the therapeutic window of the potent cytotoxic agent by directing it specifically to cancer cells, thereby minimizing systemic toxicity. This guide provides an in-depth overview of the core mechanism of action of this compound, leveraging available data from its parent compound, Exatecan, to elucidate its function.
Core Mechanism of Action: Topoisomerase I Inhibition
The primary molecular target of this compound is DNA topoisomerase I (Top1), a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination.[4] Top1 functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.
This compound, like other camptothecin derivatives, exerts its cytotoxic effect by trapping the Top1-DNA covalent complex, often referred to as the "cleavable complex".[5] The inhibitor intercalates at the enzyme-DNA interface, preventing the religation of the single-strand break. This stabilization of the cleavable complex leads to the accumulation of DNA single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled Top1-DNA complexes results in the conversion of single-strand breaks into irreversible double-strand breaks, ultimately triggering apoptotic cell death.
Modeling studies of Exatecan binding to the Top1-DNA complex suggest that in addition to the interactions common to camptothecins, the amino group on the benzyl ring may form two additional hydrogen bonds with the +1 DNA base and the N352 residue of Top1, potentially enhancing its binding affinity and potency.[5]
Quantitative Data: In Vitro Activity of Exatecan
Table 1: Topoisomerase I Inhibition by Exatecan
| Parameter | Value | Reference |
| IC50 | 2.2 µM (0.975 µg/mL) | [6][7] |
Table 2: Cytotoxic Activity (GI50) of Exatecan Mesylate in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (ng/mL) | Reference |
| Breast Cancer Cells (mean) | Breast Cancer | 2.02 | [7] |
| Colon Cancer Cells (mean) | Colon Cancer | 2.92 | [7] |
| Stomach Cancer Cells (mean) | Stomach Cancer | 1.53 | [7] |
| Lung Cancer Cells (mean) | Lung Cancer | 0.877 | [7] |
| PC-6 | Lung Carcinoma | 0.186 | [7] |
| PC-6/SN2-5 | Lung Carcinoma | 0.395 | [7] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not publicly available. The following are representative protocols for key assays used to characterize topoisomerase I inhibitors like Exatecan.
Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavable complex.
-
Substrate Preparation: A DNA substrate (e.g., a specific oligonucleotide) is uniquely radiolabeled at the 3'-end.
-
Reaction Mixture: The reaction mixture contains the radiolabeled DNA substrate, purified human topoisomerase I, and the test compound (this compound) at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C to allow for the formation of the Top1-DNA complex and drug-induced stabilization.
-
Reaction Termination: The reaction is stopped by the addition of a denaturing agent (e.g., SDS) to trap the covalent Top1-DNA complexes.
-
Electrophoresis: The samples are resolved on a denaturing polyacrylamide gel.
-
Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the band corresponding to the cleaved DNA product is quantified to determine the extent of cleavable complex stabilization.[8]
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound (or an ADC containing it) and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition:
-
MTT Assay: The absorbance is measured using a microplate reader.
-
CellTiter-Glo Assay: The luminescence is measured using a luminometer.
-
-
Analysis: The data is normalized to untreated controls, and the GI50 or IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.[9]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound or its ADC form in a preclinical animal model.
-
Cell Implantation: Human cancer cells (e.g., breast or gastric cancer cell lines) are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the this compound-containing ADC via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle or a non-binding ADC.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.
This compound in Antibody-Drug Conjugates
The primary application of this compound is as a payload in ADCs. In this context, it is conjugated to a monoclonal antibody that targets a tumor-associated antigen.
The ADC binds to the target antigen on the surface of cancer cells and is internalized, typically via receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and this compound is cleaved, releasing the active cytotoxic agent. The released this compound can then diffuse to the nucleus and exert its topoisomerase I inhibitory activity.
A key feature of some Exatecan-based ADCs is the "bystander effect." The released, membrane-permeable payload can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity.[10][11][12][13][14]
Conclusion
This compound is a promising cytotoxic agent for the development of next-generation antibody-drug conjugates. Its mechanism of action as a potent topoisomerase I inhibitor, leading to irreversible DNA damage and apoptosis, makes it an effective anti-cancer payload. While specific data for this derivative is limited, the extensive research on its parent compound, Exatecan, provides a strong foundation for understanding its therapeutic potential. The ability to be conjugated to tumor-targeting antibodies allows for selective delivery, and the potential for a bystander effect further enhances its utility in treating heterogeneous tumors. Further research and clinical development of ADCs incorporating this compound are warranted to fully elucidate their efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 3. glpbio.com [glpbio.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-NH2)-Exatecan: A Technical Guide to Topoisomerase I Inhibition and its Therapeutic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-NH2)-Exatecan is a potent derivative of exatecan, a hexacyclic camptothecin analogue. Like its parent compound, this compound functions as a topoisomerase I (TOP1) inhibitor, a critical class of anti-cancer agents. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its pathway of TOP1 inhibition, the consequent induction of apoptosis, and the experimental methodologies used to characterize these processes. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data from its closely related parent compound, exatecan, to provide a comprehensive understanding of its mechanism of action. This compound is notably utilized in the synthesis of antibody-drug conjugates (ADCs), highlighting its significance in targeted cancer therapy[1][2][3][4].
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA that occurs during replication and transcription. It achieves this by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and then religating the strand.
This compound, like other camptothecin derivatives, exerts its cytotoxic effects by trapping the TOP1-DNA cleavage complex[5][6][7]. This ternary complex is formed when the inhibitor intercalates into the DNA single-strand break and stabilizes the covalent bond between TOP1 and the 3'-end of the broken DNA strand. The presence of the 4-amino (NH2) group on the exatecan scaffold is believed to enhance its inhibitory potency. Structural modeling suggests that this primary amine can form two additional hydrogen bonds with the +1 DNA base oxygen and the N352 residue of TOP1, thereby further stabilizing the cleavage complex[8][9]. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.
When a replication fork encounters this stabilized TOP1-DNA cleavage complex, the single-strand break is converted into a cytotoxic double-strand break. The accumulation of these double-strand breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis[6].
Quantitative Data on Topoisomerase I Inhibition and Cytotoxicity
| Compound | Assay Type | Cell Lines | IC50 / GI50 / EC50 | Reference |
| Exatecan mesylate (DX-8951f) | Topoisomerase I inhibition | - | IC50: 2.2 µM (0.975 µg/mL) | [10][11] |
| Exatecan mesylate (DX-8951f) | Cytotoxicity (Growth Inhibition) | Breast cancer cells | Mean GI50: 2.02 ng/mL | [11][12] |
| Colon cancer cells | Mean GI50: 2.92 ng/mL | [11][12] | ||
| Stomach cancer cells | Mean GI50: 1.53 ng/mL | [11][12] | ||
| Lung cancer cells | Mean GI50: 0.877 ng/mL | [11][12] | ||
| PC-6, PC-6/SN2-5 cells | Mean GI50: 0.186 and 0.395 ng/mL | [11][12] | ||
| Exatecan | Cytotoxicity | Various cancer cell lines | Subnanomolar IC50 | [9] |
| DXd | Cytotoxicity | Various cancer cell lines | 10-20 fold less potent than Exatecan | [9] |
| Exatecan | TOP1cc induction | COLO205 cells | More potent than DXd and SN-38 | [9] |
Signaling Pathways
Topoisomerase I Inhibition Pathway
The primary pathway of this compound's action is the direct inhibition of topoisomerase I, leading to DNA damage.
Caption: Inhibition of Topoisomerase I by this compound.
Apoptosis Induction Pathway
The accumulation of double-strand breaks triggers a downstream signaling cascade that culminates in programmed cell death, or apoptosis. This pathway often involves the activation of DNA damage sensors like ATM and ATR, leading to the activation of effector caspases.
Caption: Downstream apoptosis signaling pathway.
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory activity of a compound on topoisomerase I's ability to relax supercoiled DNA.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: After electrophoresis, stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Caption: Workflow for Topoisomerase I DNA Relaxation Assay.
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
The RADAR assay is a sensitive method to detect and quantify the formation of TOP1-DNA cleavage complexes in cells treated with topoisomerase I inhibitors.
Methodology:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells using a denaturing lysis buffer containing a chaotropic agent (e.g., guanidinium isothiocyanate) to preserve the covalent TOP1-DNA complexes.
-
DNA Precipitation: Precipitate the DNA and covalently bound proteins using ethanol.
-
DNA Quantification: Resuspend the pellet and quantify the DNA concentration.
-
Slot Blotting: Load equal amounts of DNA onto a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for topoisomerase I.
-
Secondary Antibody and Detection: Incubate with a labeled secondary antibody and detect the signal using chemiluminescence or fluorescence. The signal intensity is proportional to the amount of TOP1 covalently bound to the DNA.
Caption: Workflow for the RADAR Assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is commonly used to assess the cytotoxicity of compounds.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and luciferin.
-
Incubation and Measurement: Incubate the plate for a short period to stabilize the luminescent signal. The ATP released from viable cells drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.
-
Data Analysis: Measure the luminescence using a luminometer. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated from the dose-response curve.
Caption: Workflow for the CellTiter-Glo® Assay.
Conclusion
This compound is a promising topoisomerase I inhibitor with significant potential in oncology, particularly as a payload for antibody-drug conjugates. Its mechanism of action, centered on the stabilization of the TOP1-DNA cleavage complex, leads to the formation of lethal double-strand breaks and the induction of apoptosis. While further studies are needed to quantify the precise inhibitory and cytotoxic potency of the 4-amino derivative, the available data on its parent compound, exatecan, strongly support its high efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other novel topoisomerase I inhibitors.
References
- 1. inspiralis.com [inspiralis.com]
- 2. profoldin.com [profoldin.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 8. scribd.com [scribd.com]
- 9. promega.com [promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 12. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide on (4-NH2)-Exatecan: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-NH2)-Exatecan is a potent, semi-synthetic derivative of the camptothecin analog, exatecan. Characterized by the addition of an amino group at the 4th position, this modification provides a crucial attachment point for linker chemistries, making it a valuable payload for the development of antibody-drug conjugates (ADCs). As a topoisomerase I inhibitor, this compound exerts its cytotoxic effects by trapping the DNA-topoisomerase I cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with relevant experimental protocols.
Chemical Structure and Properties
This compound is a hexacyclic camptothecin analogue with a molecular formula of C23H21N3O4 and a molecular weight of approximately 403.43 g/mol .[1] The key structural feature is the presence of a primary amine (-NH2) group on the aromatic A-ring of the exatecan core. This functional group is essential for its utility in ADCs, allowing for the covalent attachment of various linker molecules.[2]
The (R)-enantiomer of this compound is often utilized in the synthesis of ADCs.[3] The chemical structure and key physicochemical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,9R)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(9H,15H)-dione | (Structure inferred from Exatecan and functional group addition) |
| CAS Number | 2495742-21-5 | [1] |
| Molecular Formula | C23H21N3O4 | [1] |
| Molecular Weight | 403.43 g/mol | [1] |
| Appearance | Solid | (General observation for similar compounds) |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C | [1] |
Table 2: Spectroscopic and Chromatographic Data (Representative for Exatecan Derivatives)
| Technique | Data |
| Proton NMR (¹H NMR) | Data available from suppliers. |
| Mass Spectrometry (MS) | Data available from suppliers. |
| High-Performance Liquid Chromatography (HPLC) | Data available from suppliers. |
Mechanism of Action: Topoisomerase I Inhibition
This compound, like its parent compound exatecan, is a potent inhibitor of topoisomerase I (Top1), a nuclear enzyme essential for DNA replication, transcription, and repair.[2][4] Top1 relieves torsional stress in DNA by inducing transient single-strand breaks.
The mechanism of action of this compound involves the stabilization of the covalent Top1-DNA cleavage complex.[2][4] This ternary complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled cleavage complexes results in the formation of irreversible double-strand DNA breaks, triggering a DNA damage response and ultimately leading to apoptotic cell death.
Synthesis and Formulation
This compound is a derivative of exatecan and is primarily utilized in the synthesis of antibody-drug conjugates (ADCs).[2][4][5] The synthesis is referenced in patent US20200306243A1, where it is denoted as "compound A".[2][4] While detailed, step-by-step synthesis protocols are proprietary, the general approach involves the chemical modification of the exatecan core to introduce the 4-amino group.
For in vivo studies, a suspension of this compound can be prepared. A common formulation involves dissolving the compound in DMSO to create a stock solution, which is then further diluted with vehicles such as a mixture of PEG300, Tween-80, and saline.
References
(4-NH2)-Exatecan CAS number 2495742-21-5
An In-depth Technical Guide to (4-NH2)-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS Number: 2495742-21-5) is a potent, hexacyclic camptothecin analogue and a derivative of the topoisomerase I inhibitor, Exatecan.[1][2] Its primary role in modern oncology is serving as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[1][3][4] The strategic addition of an amino group at the 4-position is intended to modulate its physicochemical and pharmacokinetic properties for optimal conjugation and efficacy.[5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, relevant preclinical data from its parent compound, detailed experimental protocols for its characterization, and its application in ADC-based therapeutic strategies.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule derived from the natural product camptothecin. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2495742-21-5 | [1][3][4][5] |
| Molecular Formula | C₂₃H₂₁N₃O₄ | [1][4] |
| Molecular Weight | 403.43 g/mol | [4][5] |
| IUPAC Name | 10H,13H-Benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione, 4-amino-9-ethyl-1,2,3,9,12,15-hexahydro-9-hydroxy-, (9S)- | [6] |
| Storage | 4°C, away from moisture; -20°C for long-term storage | [1][7] |
| Purity | ≥95% (Commercially available) | [5] |
| Appearance | Solid | [7] |
Synthesis
The specific, step-by-step synthesis protocol for this compound is proprietary and detailed within patent literature, such as US20200306243A1, where it is referred to as "compound A".[4][8] The general approach involves the multi-step chemical modification of camptothecin, a naturally occurring alkaloid. The synthesis of Exatecan derivatives typically involves complex organic chemistry to build the hexacyclic ring system and introduce specific functional groups. The final step for this particular molecule would involve the introduction of an amino (-NH2) group at the 4-position of the 'A' ring of the Exatecan core structure.
Mechanism of Action: Topoisomerase I Inhibition
Like all camptothecin analogues, this compound's cytotoxic activity stems from its function as a potent inhibitor of DNA Topoisomerase I (Top1).[5][9]
-
Binding and Complex Stabilization: Top1 relieves torsional stress in DNA during replication and transcription by inducing a transient single-strand break. This compound intercalates into the DNA helix at the site of this break and binds to the enzyme, stabilizing the covalent Top1-DNA cleavage complex.[9]
-
Replication Fork Collision: This stabilized complex prevents the re-ligation of the DNA strand. When a replication fork encounters this complex, it leads to a permanent, double-strand DNA break.[9]
-
Apoptosis Induction: The accumulation of these double-strand breaks triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[9][10]
The logical flow from the compound's structure to its application and cellular effect is visualized below.
Caption: Logical relationship from payload to ADC application and cellular apoptosis.
The specific signaling pathway initiated by Top1 inhibition is illustrated in the following diagram.
Caption: Mechanism of action pathway for this compound via Topoisomerase I inhibition.
Preclinical and Clinical Context
Direct public-facing preclinical data for this compound is limited. However, extensive research on its parent compound, Exatecan (also known as DX-8951), and the closely related derivative Deruxtecan (DXd) provides a strong basis for understanding its potential potency and activity. Exatecan has demonstrated superior efficacy against various human tumor xenografts compared to other camptothecins like topotecan and irinotecan.
In Vitro Cytotoxicity
Exatecan is a more potent Top1 trapping agent and inhibitor than SN-38 (the active metabolite of irinotecan).[11] Studies comparing Exatecan to its derivative DXd (used in the ADC Enhertu) showed Exatecan to have 10 to 20 times more potent in vitro cytotoxicity, with subnanomolar IC₅₀ values across a panel of cancer cell lines.[12]
Table 1: Comparative In Vitro Potency of Topoisomerase I Inhibitors (Data for related compounds Exatecan and SN-38 shown for context)
| Compound | Assay | IC₅₀ Value | Cell Line(s) | Source |
| Exatecan (DX-8951) | Topoisomerase I Inhibition | 1.906 µM | Human Pancreatic Cancer Cells | [10] |
| Exatecan (DX-8951) | In Vitro Cytotoxicity | ~30-70 ng/mL | Esophageal, Gastric, Colorectal, Breast Cancer Lines | [8] |
| SN-38 | Topoisomerase I Inhibition | ~3x less potent than Exatecan | N/A | [8] |
Pharmacokinetics
Pharmacokinetic studies in humans have been performed on Exatecan Mesylate (DX-8951f). These studies provide insight into the likely behavior of its derivatives.
Table 2: Human Pharmacokinetic Parameters for Exatecan Mesylate (DX-8951f) (Data shown as Mean (CV%))
| Parameter | Value | Patient Population / Schedule | Source |
| Elimination Half-Life (t½) | 8.75 h (48.34%) | Advanced Leukemia / Day 1 | [7] |
| Clearance (CL) | 1.86 L/h/m² (56%) | Advanced Leukemia / Day 1 | [7] |
| Volume of Distribution (Vd) | 14.36 L/m² (30.08%) | Advanced Leukemia / Day 1 | [7] |
| Steady-State Concentration (Css) | 6.88 ng/mL (80.6%) | Advanced Solid Malignancies / 0.15 mg/m²/day CIVI | [13] |
Key Experimental Protocols
The following are detailed, standard protocols for evaluating the activity of this compound.
Topoisomerase I DNA Relaxation Assay
This assay determines the inhibitory effect of a compound on Top1's ability to relax supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19), 0.25 µg/µL stock.
-
Human Topoisomerase I enzyme.
-
10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% BSA, 50% Glycerol.[14]
-
This compound stock solution (in DMSO).
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol.[14]
-
1% Agarose Gel in 1x TAE Buffer.
-
Ethidium Bromide or other DNA stain.
Protocol:
-
On ice, prepare a reaction mixture in a microcentrifuge tube. For a 20 µL final volume:
-
1 µL Supercoiled DNA (250 ng)
-
2 µL 10x Assay Buffer
-
1 µL of this compound dilution (or DMSO for control)
-
Distilled water to bring the volume to 17 µL.
-
-
Add 3 µL of diluted Topoisomerase I enzyme to initiate the reaction. An enzyme titration should be performed first to determine the optimal amount for full relaxation.[9]
-
Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.[14]
-
Load the entire sample onto a 1% agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no inhibitor).
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.[5]
-
Stain the gel with Ethidium Bromide, destain, and visualize under UV light.[5]
-
Analysis: Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band in the presence of the compound, compared to the slower-migrating relaxed DNA band in the positive control.
The workflow for this assay is depicted below.
Caption: Experimental workflow for the Topoisomerase I DNA Relaxation Assay.
Cell Viability (MTS) Assay
This colorimetric assay measures cell proliferation and cytotoxicity by quantifying the metabolic reduction of a tetrazolium salt (MTS) by viable cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-N87, SKBR-3).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution (in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO) to the respective wells in triplicate.
-
Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a highly relevant compound for modern cancer therapy research, specifically within the rapidly expanding field of ADCs. As a potent Topoisomerase I inhibitor, its mechanism of action is well-understood and clinically validated through its parent compounds. While specific public data on this particular analogue is sparse, the established potency of the Exatecan scaffold suggests it is a powerful cytotoxic agent. The provided protocols offer a robust framework for researchers to characterize its activity and further explore its potential as a payload in next-generation targeted cancer therapeutics.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 3. Assay of topoisomerase I activity [protocols.io]
- 4. glpbio.com [glpbio.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Portico [access.portico.org]
- 9. inspiralis.com [inspiralis.com]
- 10. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
(4-NH2)-Exatecan: A Potent Topoisomerase I Inhibitor for Advanced Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-NH2)-Exatecan is a potent, semi-synthetic derivative of the camptothecin analog exatecan, engineered as a cytotoxic payload for antibody-drug conjugates (ADCs). By inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription, this compound induces catastrophic DNA damage and subsequent apoptosis in cancer cells. Its chemical structure, featuring a strategic amino group at the 4th position, facilitates stable linker attachment, a critical attribute for the development of effective and safe ADCs. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, presenting comparative quantitative data of its parent compound exatecan, outlining key experimental protocols, and visualizing the associated cellular pathways and experimental workflows.
Introduction
Exatecan is a potent inhibitor of topoisomerase I (TOP1), demonstrating significant antitumor activity.[1] this compound is a derivative of exatecan specifically designed for conjugation to antibodies to create ADCs.[2] The addition of an amino (NH2) group at the 4th position provides a site for linker attachment.[2] This modification allows for the targeted delivery of the potent cytotoxic agent to cancer cells, thereby enhancing its therapeutic index.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C23H21N3O4 | [3] |
| Molecular Weight | 403.4 g/mol | [3] |
| CAS Number | 2495742-21-5 | [3] |
Mechanism of Action: Topoisomerase I Inhibition
Like its parent compound, this compound's cytotoxic effect stems from its potent inhibition of topoisomerase I (TOP1). TOP1 plays a critical role in DNA replication and transcription by creating transient single-strand breaks to relieve torsional stress. The binding of this compound to the TOP1-DNA complex stabilizes this intermediate, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[1]
Below is a diagram illustrating the signaling pathway of TOP1 inhibition leading to cell death.
Caption: Topoisomerase I Inhibition Pathway.
Quantitative Data: Efficacy of the Parent Compound Exatecan
Table 1: In Vitro Cytotoxicity of Exatecan Against Various Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Leukemia | 0.23 |
| CCRF-CEM | Acute Leukemia | 0.35 |
| DMS114 | Small Cell Lung Cancer | 0.18 |
| DU145 | Prostate Cancer | 0.51 |
Table 2: Comparative IC50 Values of Topoisomerase I Inhibitors [1]
| Compound | MOLT-4 (nM) | CCRF-CEM (nM) | DMS114 (nM) | DU145 (nM) |
| Exatecan | 0.23 | 0.35 | 0.18 | 0.51 |
| SN-38 | 2.5 | 11.2 | 1.9 | 5.4 |
| Topotecan | 11.5 | 28.7 | 9.8 | 25.6 |
| LMP400 | 1.8 | 4.5 | 1.5 | 3.2 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of topoisomerase I inhibitors like this compound and its conjugates.
Synthesis of this compound
The synthesis of this compound is generally proprietary and detailed in patents such as US20200306243A1. The general approach involves the chemical modification of the exatecan core structure to introduce an amino group at the 4th position. A detailed, step-by-step protocol is not publicly available.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or an ADC containing it. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Topoisomerase I-DNA Cleavage Complex (TOP1cc) Detection (RADAR Assay)
The Rapid Approach to DNA Adduct Recovery (RADAR) assay is used to detect and quantify the amount of TOP1 covalently bound to DNA.
-
Cell Treatment: Treat cells with the desired concentrations of the topoisomerase I inhibitor for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells directly in the culture dish using a lysis buffer containing a denaturing agent (e.g., SDS).
-
DNA Shearing: Scrape the viscous lysate and pass it through a narrow-gauge needle to shear the genomic DNA.
-
Slot Blotting: Apply the sheared lysate to a nitrocellulose membrane using a slot-blot apparatus.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for TOP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
Quantification: Quantify the band intensities using densitometry software.
Experimental Workflows and Logical Relationships
The development and evaluation of an ADC with this compound involves a structured workflow, from initial synthesis to in vivo testing.
Caption: ADC Development Workflow.
Conclusion
This compound represents a significant advancement in the field of ADCs, offering a highly potent topoisomerase I inhibitor payload with a functional group amenable to stable and efficient linker conjugation. While specific quantitative data for this derivative remains largely proprietary, the extensive characterization of its parent compound, exatecan, provides a strong foundation for its development and application. The experimental protocols and workflows outlined in this guide offer a framework for the robust evaluation of this compound-based ADCs, facilitating the development of next-generation targeted cancer therapies. Further research and public disclosure of data specific to this compound will be invaluable to the scientific community.
References
Role of (4-NH2)-Exatecan in DNA damage and repair
A Technical Guide to (4-NH2)-Exatecan: A Potent Topoisomerase I Inhibitor Driving DNA Damage and Influencing Repair Pathways
Introduction
Exatecan (DX-8951f) is a potent, water-soluble derivative of the natural alkaloid camptothecin, developed to overcome the limitations of earlier analogs. It functions as a powerful inhibitor of DNA Topoisomerase I (TOP1), an essential enzyme for DNA replication and transcription. This technical guide focuses on this compound, a specific derivative engineered for its utility in creating antibody-drug conjugates (ADCs).[1][2][3][4][5] The strategic addition of an amino (NH2) group at the 4th position provides a site for attaching linkers, enabling the targeted delivery of this highly cytotoxic payload to cancer cells.[1] This document provides a comprehensive overview of the core mechanism of this compound, its profound impact on DNA damage and repair pathways, and detailed protocols for key experimental assessments.
Mechanism of Action: Topoisomerase I Poisoning
DNA Topoisomerase I resolves torsional stress in DNA during replication by inducing transient single-strand breaks. Its catalytic cycle involves cleaving one DNA strand, allowing the DNA to rotate, and then re-ligating the nick. Exatecan and its derivatives are not merely inhibitors but "poisons" of this process.
They intercalate into the enzyme-DNA interface, stabilizing the transient TOP1 cleavage complex (TOP1cc). This prevents the re-ligation step, effectively trapping the enzyme on the DNA. Molecular modeling reveals that in addition to the three hydrogen bonds common to camptothecins (with TOP1 residues R364, D533, and N722), exatecan forms two novel molecular interactions with a flanking DNA base and the TOP1 residue N352.[6][7][8] This enhanced binding explains its superior potency in trapping TOP1cc compared to other clinical TOP1 inhibitors.[6][7][8][9]
Induction of Lethal DNA Damage
The stabilized TOP1cc itself is a form of DNA damage, but its conversion into a more lethal lesion is the primary source of cytotoxicity. When a DNA replication fork collides with the bulky TOP1cc adduct, the transient single-strand break is transformed into a permanent, highly toxic DNA double-strand break (DSB).
The formation of DSBs triggers a powerful cellular signaling cascade known as the DNA Damage Response (DDR). A key early event in this response is the rapid phosphorylation of histone variant H2AX at serine 139, creating γH2AX. Foci of γH2AX serve as a reliable biomarker for the presence of DSBs and can be quantified to measure the extent of DNA damage induced by agents like exatecan.[10][11]
Cellular Response and Repair Pathways
Upon DSB formation, the cell activates the DDR network, orchestrated by apical kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a cascade of downstream targets, including checkpoint kinases CHK1 and CHK2, to halt cell cycle progression. This pause provides the cell an opportunity to repair the damage. If the damage is too extensive to be repaired, the DDR signaling shifts towards inducing programmed cell death (apoptosis), a process marked by the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3.[6]
The efficacy of exatecan is significantly influenced by the status of the cell's DNA repair machinery. Two key biomarkers are predictive of a strong response:
-
Homologous Recombination Deficiency (HRD): Cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations) are unable to efficiently repair DSBs and are therefore highly sensitive to DSB-inducing agents.[6][7][8]
-
SLFN11 Expression: High expression of Schlafen family member 11 (SLFN11) is associated with increased sensitivity to DNA damaging agents, as it promotes the irreversible arrest of replication forks that have stalled due to damage.[6][9]
Quantitative Analysis of Exatecan's Potency
Studies consistently demonstrate that exatecan is significantly more potent than other clinical TOP1 inhibitors, including topotecan and SN-38 (the active metabolite of irinotecan). This superiority is evident in its ability to induce higher levels of DNA damage and apoptosis, leading to profoundly lower IC50 values in cancer cell lines.[6]
Table 1: Comparative In-Vitro Cytotoxicity of TOP1 Inhibitors [6][12]
| Cell Line | Drug | Mean IC50 (nM) | 95% Confidence Interval (nM) |
|---|---|---|---|
| MOLT-4 (Leukemia) | Exatecan | 0.29 | 0.23 - 0.36 |
| SN-38 | 3.16 | 2.50 - 3.99 | |
| Topotecan | 11.02 | 8.86 - 13.71 | |
| CCRF-CEM (Leukemia) | Exatecan | 0.28 | 0.23 - 0.33 |
| SN-38 | 1.83 | 1.49 - 2.25 | |
| Topotecan | 11.23 | 9.04 - 13.95 | |
| DMS114 (Lung Cancer) | Exatecan | 0.23 | 0.17 - 0.31 |
| SN-38 | 3.23 | 2.53 - 4.12 | |
| Topotecan | 1.54 | 1.25 - 1.90 | |
| DU145 (Prostate Cancer) | Exatecan | 0.31 | 0.26 - 0.38 |
| SN-38 | 16.03 | 12.87 - 19.96 |
| | Topotecan | 3.99 | 3.29 - 4.84 |
Table 2: Comparative DNA Damage and Apoptosis Induction in DU145 Cells [6]
| Assay | Metric | Condition | Exatecan | Topotecan |
|---|---|---|---|---|
| γH2AX Staining | Fluorescence Intensity (A.U.) | 10 nM, 2h | ~1800 | ~750 |
| 100 nM, 2h | ~2500 | ~1200 | ||
| Comet Assay | Tail Moment | 100 nM, 2h | Significantly Higher | Lower |
| Apoptosis | % Annexin V Positive Cells | 100 nM, 72h | ~45% | ~25% |
Synergistic Therapeutic Strategies
The mechanism of exatecan makes it an ideal candidate for combination therapies with inhibitors of the DNA Damage Response. By creating extensive DNA damage, exatecan forces cancer cells to rely heavily on their DDR pathways for survival. Inhibiting these parallel pathways can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.
-
ATR Inhibitors (e.g., Ceralasertib): Combining exatecan with an ATR inhibitor prevents the cell from effectively signaling the damage and arresting the cell cycle, leading to mitotic catastrophe and enhanced cell death.[6][7][8]
-
PARP Inhibitors (e.g., Talazoparib): In cells with HRD, the combination with a PARP inhibitor is particularly potent. Exatecan creates the DSBs that the cell cannot repair via homologous recombination, while the PARP inhibitor blocks the alternative single-strand break repair pathway, leaving the cell with no viable mechanism to repair the damage.
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX
This protocol is adapted for cultured cells grown on coverslips.[6][13][14]
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of this compound or control vehicle (e.g., DMSO) for the specified duration (e.g., 2 hours).
-
Fixation: Gently wash cells with 1x PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash 3 times with PBS. Permeabilize cells with 0.25-0.5% Triton X-100 in PBS for 15 minutes at room temperature. This allows antibodies to access the nucleus.
-
Blocking: Wash 3 times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against phospho-Histone H2AX (Ser139) diluted in blocking buffer (e.g., 1:800) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash 3 times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining & Mounting: Wash 3 times with PBS. Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 10 minutes. Perform a final wash with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Alkaline Comet Assay for DNA Strand Breaks
This protocol detects both single- and double-strand DNA breaks.[15][16][17][18][19]
-
Cell Preparation: After treatment with this compound, harvest ~1x10^5 cells. Wash with ice-cold PBS and resuspend in PBS at ~1x10^6 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose (at ~37°C) at a 1:10 ratio (v/v). Quickly pipette ~75 µL onto a pre-coated comet assay slide and cover with a coverslip. Allow to solidify on ice for 10-15 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slide in a pre-chilled lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Immerse the slide in a freshly prepared, chilled alkaline electrophoresis buffer (e.g., pH > 13) for 20-40 minutes in the dark. This unwinds the DNA.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization & Staining: Gently wash the slide with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with an intercalating dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Visualize comets using a fluorescence microscope. Quantify the degree of DNA damage using specialized software to calculate parameters like "tail moment" (tail length × percentage of DNA in the tail).
Protocol 3: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][20][21][22][23][24]
-
Cell Treatment & Collection: Treat cells with this compound for the desired time (e.g., 72 hours). Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1x PBS.
-
Resuspension: Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) TOP1-DNA Trapping by Exatecan and Combination Therapy with ATR Inhibitor (2022) | Ukhyun Jo | 20 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a validated immunofluorescence assay for γH2AX as a pharmacodynamic marker of topoisomerase I inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. crpr-su.se [crpr-su.se]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 19. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of (4-NH2)-Exatecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular target identification for (4-NH2)-Exatecan, a potent anti-cancer agent. As a derivative of the camptothecin analog Exatecan, this compound is a key component in the development of targeted cancer therapies, particularly as a payload in Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the critical pathways and workflows involved in its analysis.
Primary Molecular Target: DNA Topoisomerase I
The principal molecular target of this compound is DNA topoisomerase I (Top1), a nuclear enzyme essential for DNA replication and transcription. Like other camptothecin derivatives, this compound exerts its cytotoxic effects by inhibiting the catalytic activity of Top1.
The mechanism of inhibition involves the stabilization of the covalent Top1-DNA cleavage complex. Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break, covalently binding to the 3'-end of the broken strand. This compound intercalates at the DNA cleavage site, preventing the religation of the DNA strand. This stabilized complex leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[1][2]
The 4-amino (4-NH2) group on the exatecan molecule primarily serves as a strategic attachment point for linkers in the synthesis of antibody-drug conjugates (ADCs).[3][4] This allows for the targeted delivery of the potent topoisomerase I inhibitor to cancer cells expressing a specific surface antigen. While the intrinsic inhibitory activity of this compound is presumed to be comparable to its parent compound, its primary application and evaluation are often in the context of an ADC.[3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of Exatecan and its derivatives is typically quantified through in vitro enzyme inhibition and cell-based cytotoxicity assays. The following tables summarize the available quantitative data for the parent compound, Exatecan, and for ADCs utilizing Exatecan derivatives.
Table 1: In Vitro Topoisomerase I Inhibition
| Compound | Assay Type | IC50 Value | Source(s) |
| Exatecan | Topoisomerase I Inhibition | 2.2 µM (0.975 µg/mL) | [1][5] |
Table 2: In Vitro Cytotoxicity (GI50/IC50) of Exatecan and Derivatives
| Compound/ADC | Cell Line(s) | GI50/IC50 Value(s) | Source(s) |
| Exatecan Mesylate | Breast Cancer Cells (mean) | 2.02 ng/mL | [5] |
| Exatecan Mesylate | Colon Cancer Cells (mean) | 2.92 ng/mL | [5] |
| Exatecan Mesylate | Stomach Cancer Cells (mean) | 1.53 ng/mL | [5] |
| Exatecan Mesylate | Lung Cancer Cells (mean) | 0.877 ng/mL | [5] |
| Exatecan Mesylate | PC-6 and PC-6/SN2-5 | 0.186 and 0.395 ng/mL | [1][5] |
| Trastuzumab-Exatecan ADC | SKBR-3 (HER2+) | 0.18 ± 0.04 nM | [1] |
| Trastuzumab-Exatecan ADC | NCI-N87 (HER2+) | 0.20 ± 0.05 nM | [1] |
Experimental Protocols for Target Identification and Characterization
The identification and characterization of this compound as a topoisomerase I inhibitor involve a series of established in vitro assays.
Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled plasmid DNA.
Principle: Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[6]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/mL BSA)[7]
-
This compound or its ADC formulation
-
Deionized water
-
5x DNA loading dye
-
Agarose gel (0.8-1.0%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add:
-
Initiate the reaction by adding 1-2 units of human Topoisomerase I enzyme to each tube (except for the negative control).
-
Incubate the reactions at 37°C for 30 minutes.[8]
-
Stop the reaction by adding 5 µL of 5x DNA loading dye (containing SDS or EDTA).
-
Load the samples onto an agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no inhibitor).
-
Perform electrophoresis until the different DNA forms are adequately separated.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
-
Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the positive control (enzyme, no inhibitor).
Topoisomerase I-Mediated DNA Cleavage Assay
This assay provides direct evidence that the inhibitor stabilizes the Top1-DNA cleavage complex.
Principle: Topoisomerase I inhibitors trap the enzyme covalently bound to the 3'-end of the cleaved DNA. Using a radiolabeled DNA substrate, these cleaved fragments can be separated by denaturing polyacrylamide gel electrophoresis and visualized.[5][7]
Materials:
-
Custom DNA oligonucleotide substrate (e.g., 117-bp)
-
T4 Polynucleotide Kinase and [γ-³²P]ATP for 5'-end labeling, or Terminal Deoxynucleotidyl Transferase and [α-³²P]ddATP for 3'-end labeling
-
Recombinant human Topoisomerase I
-
10x Top1 reaction buffer
-
This compound or its ADC formulation
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Formamide-containing loading buffer
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Prepare a 3'- or 5'-end radiolabeled DNA substrate.
-
Set up reaction tubes containing approximately 2 nM of the radiolabeled DNA substrate in 1x Top1 reaction buffer.[10]
-
Add serial dilutions of this compound or a positive control (e.g., Camptothecin).
-
Add recombinant Topoisomerase I to initiate the cleavage reaction.
-
Incubate at 25-37°C for 20-30 minutes.[10]
-
Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add formamide loading buffer, heat the samples to denature the DNA, and quick-cool on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until sufficient separation of cleaved fragments is achieved.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Analysis: An effective inhibitor will show an increase in the intensity of the smaller, cleaved DNA fragments compared to the control with no inhibitor.
In Vitro ADC Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of an ADC containing the this compound payload on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[3]
Materials:
-
Target-positive (e.g., HER2+) and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC containing this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight to allow for attachment.[3]
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include wells for untreated control cells.
-
Incubate the plate for a period that allows for ADC processing and payload-induced cytotoxicity (e.g., 48-144 hours).[3]
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for formazan crystal formation.[3]
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of Action for this compound.
Experimental Workflow for Target Identification
Caption: Workflow for Molecular Target Validation.
Workflow for ADC Cytotoxicity Evaluation
Caption: MTT Assay Workflow for ADC Evaluation.
References
- 1. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 2. Exatecan — TargetMol Chemicals [targetmol.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Research on (4-NH2)-Exatecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-NH2)-Exatecan is a synthetic derivative of the potent topoisomerase I inhibitor, Exatecan. It is primarily utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. While specific preclinical data for this compound is not extensively available in the public domain, this technical guide provides a comprehensive overview of the preclinical research on the parent compound, Exatecan, to offer valuable insights into the potential properties of its 4-amino derivative. This guide summarizes the mechanism of action, available preclinical data on Exatecan and its derivatives, and discusses the general methodologies for key experiments in this area of research.
Introduction
Exatecan (DX-8951f) is a hexacyclic analog of camptothecin, a class of anticancer agents that target topoisomerase I.[1][2] This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. By inhibiting topoisomerase I, Exatecan and its derivatives lead to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[2] The addition of an amino group at the 4th position of the A-ring of the Exatecan structure, creating this compound, is intended for its use as a payload in ADCs, allowing for covalent linkage to a monoclonal antibody via a linker.[3]
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action for Exatecan and its derivatives is the inhibition of DNA topoisomerase I. The process can be visualized as follows:
Caption: Mechanism of Topoisomerase I inhibition by Exatecan derivatives.
This stabilization of the cleavage complex by this compound prevents the re-ligation of the DNA strand. When a replication fork encounters this stabilized complex, it leads to the formation of a cytotoxic double-strand break, which, if not repaired, triggers programmed cell death (apoptosis).
Preclinical Data Summary
While specific quantitative preclinical data for this compound is limited, the following tables summarize the available data for the parent compound, Exatecan, and its derivatives from various preclinical studies. This information provides a valuable reference for the expected potency and activity of this compound.
Table 1: In Vitro Cytotoxicity of Exatecan and Derivatives
| Compound/Derivative | Cell Line | IC50 (ng/mL) | Reference |
| Exatecan | Human Esophageal Cancer | 30.8 | [4] |
| Exatecan | Human Gastric Cancer | 48.2 | [4] |
| Exatecan | Human Colorectal Cancer | 43.6 | [4] |
| Exatecan | Human Breast Cancer | 70.6 | [4] |
| Exatecan | Various Human Tumor Cell Lines | More potent than SN-38 and topotecan | [5] |
Table 2: In Vivo Efficacy of Exatecan Conjugates
| Compound | Model | Dosage | Outcome | Reference |
| PEG-Exatecan | MX-1 Xenografts | 10 µmol/kg (single dose) | Complete tumor growth suppression for >40 days | [6] |
| PEG-Exatecan + Talazoparib | MX-1 Xenografts | 2.5 µmol/kg (single dose) | Significant tumor regression | [6] |
Table 3: Pharmacokinetic Parameters of Exatecan
| Species | Dose and Schedule | Mean Elimination Half-life (t1/2) | Mean Clearance (CL) | Reference |
| Human | Daily x 5 schedule | 8.75 h | 1.86 L/h/m² | [1] |
| Mouse (PEG-Exatecan conjugate) | N/A | Apparent circulating half-life of 12 hours | N/A | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are generalized protocols for key experiments typically performed in the evaluation of topoisomerase I inhibitors.
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)
This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).
Caption: Workflow for an in vitro cytotoxicity assay.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: A stock solution of this compound is serially diluted to a range of concentrations. These dilutions are then added to the appropriate wells.
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow the compound to exert its cytotoxic effects.
-
Viability Measurement: A reagent such as MTT or CellTiter-Glo® is added to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is then used to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Portico [access.portico.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (4-NH2)-Exatecan R Enantiomer: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-NH2)-Exatecan, particularly its R enantiomer, is a potent derivative of the topoisomerase I inhibitor exatecan. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and its significant role as a payload in antibody-drug conjugates (ADCs). While specific quantitative data for the this compound R enantiomer is limited in publicly available literature, this document compiles relevant data from studies on exatecan and its derivatives to offer a valuable resource for researchers in oncology and drug development.
Introduction
Exatecan is a semi-synthetic, water-soluble derivative of camptothecin, a natural product known for its potent anti-tumor activity. Like other camptothecin analogues, exatecan targets DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. By inhibiting this enzyme, exatecan induces cytotoxic DNA lesions in cancer cells. The addition of an amino group at the 4th position of the exatecan structure to form this compound allows for its conjugation to linker molecules, making it a suitable payload for antibody-drug conjugates (ADCs).[1][2] The R enantiomer is a specific stereoisomer of this compound.
Chemical and Physical Properties
While specific experimental data for the R enantiomer of this compound is not widely published, the general properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₁N₃O₄ | [3][4] |
| Molecular Weight | 403.43 g/mol | [3][4] |
| CAS Number | 2495742-21-5 | [1] |
| Appearance | Solid | [1] |
| Class | Topoisomerase I Inhibitor, Camptothecin derivative | [1][3][4] |
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action of this compound R enantiomer, like other camptothecin derivatives, is the inhibition of DNA topoisomerase I.
Signaling Pathway of Topoisomerase I Inhibition and Cell Death:
Caption: Mechanism of Topoisomerase I inhibition by this compound R enantiomer.
Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating a transient single-strand break, forming a covalent "cleavage complex". This compound intercalates into this complex, stabilizing it and preventing the re-ligation of the DNA strand. When a replication fork collides with this stabilized ternary complex, it leads to the formation of a cytotoxic double-strand break, which can trigger apoptotic cell death.[5][6]
In Vitro Cytotoxicity
| Compound | Cell Line | Tumor Type | IC₅₀ (nM) | Reference |
| Exatecan | SK-BR-3 | Breast Cancer | ~0.05 (as ADC) | [7] |
| Exatecan | NCI-N87 | Gastric Cancer | ~0.17 (as ADC) | [7] |
| Exatecan | Various | Various | Potent (2-10 fold more than SN38 and DXd) | [8] |
| DXd | Various | Various | Varies by cell line | [9] |
Note: The IC₅₀ values for ADCs are influenced by the antibody, linker, and drug-to-antibody ratio (DAR).
Application in Antibody-Drug Conjugates (ADCs)
The primary application of this compound R enantiomer is as a cytotoxic payload in ADCs. The 4-amino group serves as a conjugation site for a linker, which in turn is attached to a monoclonal antibody that targets a specific tumor-associated antigen.
Workflow of ADC Synthesis and Action:
Caption: General workflow of ADC synthesis and its mechanism of action.
This targeted delivery approach aims to increase the therapeutic index of the cytotoxic agent by concentrating it at the tumor site and minimizing systemic exposure.
Experimental Protocols
Detailed experimental protocols for the characterization of topoisomerase I inhibitors are crucial for research and development. Below are generalized methodologies for key assays.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
(4-NH2)-Exatecan for Antibody-Drug Conjugate Payload Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of (4-NH2)-Exatecan, a potent derivative of the topoisomerase I inhibitor exatecan, for its application as a payload in antibody-drug conjugates (ADCs). This document provides a comprehensive overview of its mechanism of action, synthesis, and conjugation to monoclonal antibodies, supported by preclinical data and detailed experimental protocols.
Introduction
This compound is a synthetic derivative of exatecan, a potent topoisomerase I inhibitor. The introduction of an amino (NH2) group at the 4th position of the exatecan molecule provides a strategic site for linker attachment, facilitating its development as a highly effective cytotoxic payload for ADCs.[1] Exatecan-based ADCs have demonstrated significant anti-tumor activity in preclinical models, highlighting their potential in targeted cancer therapy.
Mechanism of Action
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription.[2] The mechanism can be summarized in the following steps:
-
Topoisomerase I-DNA Complex Formation: Topoisomerase I relieves torsional stress in DNA by creating a transient single-strand break, forming a covalent complex with the DNA.
-
Stabilization of the Cleavage Complex: Exatecan intercalates into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.[2]
-
DNA Damage and Apoptosis: The stabilized complex leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication. This extensive DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).[2]
The following diagram illustrates the signaling pathway initiated by topoisomerase I inhibition by exatecan.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of (4-NH2)-Exatecan to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. Exatecan, a potent topoisomerase I inhibitor, and its derivatives are increasingly utilized as payloads in ADC development due to their significant anti-tumor activity.[1][2] This document provides detailed application notes and protocols for the conjugation of (4-NH2)-Exatecan, an exatecan derivative featuring a primary amine group for linkage, to monoclonal antibodies.[3][4][5][6][7][8]
The following sections will cover the essential steps for successful ADC creation, including the activation of this compound with a heterobifunctional linker, the reduction of the monoclonal antibody to generate reactive thiol groups, the conjugation of the activated payload to the antibody, and the subsequent purification and characterization of the resulting ADC.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription.[1][9] Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] This leads to the accumulation of DNA single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1][10][11]
The signaling pathway leading to apoptosis following topoisomerase I inhibition is complex and involves the activation of DNA damage response (DDR) pathways. Key proteins such as ATM, ATR, and DNA-PK are activated by the DNA breaks, which in turn phosphorylate a cascade of downstream targets, including Chk2 and p53.[1] This cascade can lead to cell cycle arrest, DNA repair, or, in the case of extensive damage, apoptosis through the activation of caspases.[1][11]
Experimental Protocols
This section provides a comprehensive workflow for the conjugation of this compound to a monoclonal antibody. The process is divided into three main stages: preparation of the maleimide-activated payload, reduction of the antibody, and conjugation and purification of the ADC.
Protocol 1: Preparation of Maleimide-Activated this compound
This protocol describes the activation of the primary amine on this compound with a heterobifunctional linker, Mal-(PEG)n-NHS Ester. The NHS ester group reacts with the amine on the payload, leaving a maleimide group available for conjugation to the antibody.
Materials:
-
This compound
-
Mal-(PEG)n-NHS Ester (e.g., Mal-dPEG®-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Purification column (e.g., C18 solid-phase extraction cartridge)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Dissolve Reagents:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in anhydrous DMSO to a final concentration of 100 mM.
-
-
Reaction Setup:
-
In a light-protected vial, add the this compound solution.
-
While vortexing gently, add a 1.5 to 2-fold molar excess of the Mal-(PEG)n-NHS Ester solution to the this compound solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the maleimide-activated this compound from unreacted starting materials and byproducts using reversed-phase HPLC or a C18 SPE cartridge.
-
Monitor the purification by HPLC, collecting the fractions containing the desired product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the maleimide-activated payload by LC-MS.
-
Lyophilize the purified product and store it at -20°C or below, desiccated and protected from light, until use.
-
Protocol 2: Reduction of Monoclonal Antibody
This protocol details the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal Antibody (mAb) at a concentration of 5-10 mg/mL
-
Reduction Buffer: PBS, pH 7.4, with 1 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (10 mM in water)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange:
-
If necessary, exchange the mAb into the Reduction Buffer using a desalting column or dialysis.
-
-
Reduction Reaction:
-
Bring the mAb solution to the desired reaction temperature (typically 37°C).
-
Add the reducing agent (TCEP or DTT) to the mAb solution. The molar excess of the reducing agent will determine the number of reduced disulfide bonds.[12] Refer to Table 1 for guidance on achieving a target DAR.
-
Incubate the reaction for 1-2 hours at 37°C.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with ice-cold Reduction Buffer.
-
The reduced antibody is now ready for conjugation. It is recommended to proceed to the conjugation step immediately to prevent re-oxidation of the thiol groups.
-
Table 1: Guidance for Achieving Target DAR through Controlled Reduction
| Target DAR | Molar Excess of TCEP (relative to mAb) | Incubation Time (minutes) | Incubation Temperature (°C) |
| 2 | 2.5 - 3.5 | 60 - 90 | 37 |
| 4 | 4.0 - 5.0 | 90 - 120 | 37 |
| 8 | >10 | 120 | 37 |
Note: These are starting recommendations and may need to be optimized for specific antibodies.
Protocol 3: Conjugation and Purification of the ADC
This protocol describes the conjugation of the maleimide-activated this compound to the reduced monoclonal antibody and the subsequent purification of the ADC.
Materials:
-
Reduced monoclonal antibody from Protocol 2
-
Maleimide-activated this compound from Protocol 1
-
Conjugation Buffer: PBS, pH 7.2-7.4, with 1 mM EDTA
-
Quenching Solution: N-acetylcysteine or L-cysteine (100 mM in water)
-
Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Conjugation Reaction:
-
To the chilled, reduced mAb solution, add a 1.2 to 1.5-fold molar excess of the maleimide-activated this compound per free thiol group.
-
Gently mix and incubate the reaction for 1-2 hours at 4°C or room temperature, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching solution (relative to the maleimide-activated payload) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated payload, linker, and quenching agent using SEC.
-
The purified ADC can be further fractionated based on DAR using HIC if a more homogeneous product is desired.
-
-
Buffer Exchange and Storage:
-
Exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Determine the final ADC concentration using a UV-Vis spectrophotometer.
-
Store the ADC at 2-8°C for short-term use or at -80°C for long-term storage.
-
Characterization of the this compound ADC
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. The following are key analytical methods.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
A. By UV-Vis Spectrophotometry: This method provides an average DAR for the ADC population.
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for this compound (λmax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
B. By Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated payloads, allowing for the determination of the distribution of DARs.[12][13][14]
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute at different retention times, with higher DAR species being more retained.
-
Calculate the weighted average DAR based on the peak areas of the different species.
Protocol 5: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[9][15]
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Calculate the percentage of aggregation based on the peak areas.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[3]
Procedure:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free this compound.
-
Incubate for a period of 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS-HCl).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Data Presentation
Table 2: Representative Characterization Data for a this compound ADC
| Parameter | Method | Result |
| Average DAR | UV-Vis | 3.8 |
| DAR Distribution | HIC | DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% |
| Weighted Average DAR | HIC | 3.9 |
| Monomer Purity | SEC | 98.5% |
| Aggregate Content | SEC | 1.5% |
| IC50 (Antigen-Positive Cells) | MTT Assay | 0.5 nM |
| IC50 (Antigen-Negative Cells) | MTT Assay | > 1000 nM |
Conclusion
The protocols and application notes presented in this document provide a comprehensive guide for the development of monoclonal antibody conjugates with the topoisomerase I inhibitor payload, this compound. Adherence to these detailed methodologies for payload activation, antibody conjugation, and subsequent characterization will enable researchers and drug development professionals to produce well-defined and potent ADCs for preclinical and clinical evaluation. Careful optimization of each step is recommended to achieve the desired product characteristics for a specific monoclonal antibody and target indication.
References
- 1. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. J-STAR ADC Payload-Linker Dev | DEA Registered CRO [jstar-research.com]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (4-NH2)-Exatecan Using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(4-NH2)-Exatecan is a potent derivative of Exatecan, a topoisomerase I inhibitor.[1][2][3] It is a key intermediate in the synthesis of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and the quality control of ADC manufacturing. This application note provides a detailed protocol for the quantification of this compound in biological matrices using a reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection, based on established methods for Exatecan and its analogs. A sensitive high-performance liquid chromatographic (HPLC) method has been previously developed and validated for the determination of the lactone and total drug (lactone plus hydroxy-acid) forms of DX-8951 (exatecan) in mouse plasma.[4][5][6]
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous components in the sample matrix. The quantification is achieved by measuring the fluorescence of the analyte. The lactone form of camptothecin analogs, which is generally more active, can be separated from the hydroxy-acid form under specific chromatographic conditions.
Materials and Reagents
-
This compound reference standard
-
Exatecan reference standard (for system suitability)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
Water (deionized or HPLC grade)
-
Biological matrix (e.g., rat plasma)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence detector
-
-
Reversed-phase C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Solid-phase extraction manifold
-
Centrifuge
-
Vortex mixer
-
pH meter
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC methods for the quantification of Exatecan, which can be used as a benchmark for the proposed this compound method.
Table 1: HPLC Method Parameters for Exatecan Quantification
| Parameter | Value | Reference |
| Column | Reversed-phase ODS/C18 | [4][7] |
| Mobile Phase | Acetonitrile/0.05 M KH2PO4 (pH 3) (18:82, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | Fluorescence (Excitation: ~370 nm, Emission: ~445 nm) | [6] |
| Injection Volume | 20 - 100 µL | [7] |
| Column Temperature | 30 - 50 °C | [7] |
Table 2: Performance Characteristics for Exatecan Quantification
| Parameter | Value | Reference |
| Linearity Range | 3 - 500 ng/mL | [4][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 3 ng/mL | [4][8] |
| Intra- and Inter-day Precision | < 15% | [8] |
| Accuracy | Within ±15% | [8] |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in an appropriate solvent (e.g., DMSO or Methanol) to a final volume of 1 mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or a solvent compatible with the initial mobile phase composition. The concentration range should cover the expected sample concentrations and the linearity range of the assay (e.g., 1 - 1000 ng/mL).
Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) method is recommended for cleaning up biological samples.[4]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 100 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples onto the HPLC column.
-
Chromatographic Separation: Perform the chromatographic separation using the parameters outlined in Table 1. An isocratic elution is often sufficient.
-
Data Acquisition: Monitor the fluorescence signal at the specified excitation and emission wavelengths.
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Solid-Phase Extraction (SPE) protocol for sample cleanup.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices. The proposed HPLC method with fluorescence detection is sensitive, and reliable, and can be readily implemented in research and drug development laboratories. The provided experimental details and performance characteristics will aid in the successful validation and application of this analytical method.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Analysis of (4-NH2)-Exatecan Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-NH2)-Exatecan is a potent derivative of Exatecan, a topoisomerase I inhibitor.[1][2] It serves as a crucial intermediate in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4] The purity of this compound is a critical quality attribute that can significantly impact the efficacy and safety of the final ADC product. This application note provides a detailed protocol for the determination of this compound purity using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Chemical Structure of this compound:
Principle
This method utilizes RP-HPLC with UV detection to separate this compound from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of each component is determined by its peak area, and the purity of this compound is calculated as the percentage of the main peak area relative to the total peak area of all components. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.
Experimental Protocols
Reagents and Materials
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric Acid (analytical grade)
-
Sodium Hydroxide (analytical grade)
-
Hydrogen Peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase A: 15 mM Ammonium Acetate in water, pH adjusted to 5.0 with glacial acetic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Run Time: 45 minutes
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 90 | 10 |
| 30.0 | 20 | 80 |
| 35.0 | 20 | 80 |
| 35.1 | 90 | 10 |
| 45.0 | 90 | 10 |
Solution Preparation
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in methanol.
-
Forced Degradation Samples:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with methanol.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 M HCl and dilute with methanol.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 2 hours and then dilute with methanol.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours. Then prepare a 0.1 mg/mL solution in methanol.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
System Suitability
Inject the reference standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the this compound peak.
-
Theoretical Plates: Should be ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform the system suitability test.
-
Inject the blank (methanol) once.
-
Inject the reference standard solution once.
-
Inject the sample solution in duplicate.
-
Inject the forced degradation samples.
Data Presentation and Calculations
The purity of this compound is calculated using the area normalization method.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Table 2: Hypothetical Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | % Area |
| This compound | 15.2 | 9950000 | 99.50 |
| Impurity 1 | 8.5 | 25000 | 0.25 |
| Impurity 2 | 12.1 | 15000 | 0.15 |
| Impurity 3 | 18.9 | 10000 | 0.10 |
| Total | 10000000 | 100.00 |
Table 3: Forced Degradation Study Summary
| Stress Condition | % Degradation | Purity of Main Peak |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | 15.2 | 84.3 |
| Base Hydrolysis (0.1 M NaOH, RT, 30min) | 25.8 | 73.7 |
| Oxidative (3% H2O2, RT, 2h) | 8.5 | 91.0 |
| Thermal (105°C, 24h) | 2.1 | 97.4 |
| Photolytic (UV 254nm, 24h) | 5.6 | 93.9 |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Potential degradation pathways of this compound.
Conclusion
The described RP-HPLC method is precise, accurate, and stability-indicating for the determination of this compound purity. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound and for its stability assessment during drug development. The method is crucial for ensuring the quality and consistency of this important ADC intermediate.
References
Application Notes and Protocols for the LC-MS/MS Analysis of (4-NH2)-Exatecan and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-NH2)-Exatecan is a potent derivative of Exatecan, a topoisomerase I inhibitor, which is utilized as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The addition of an amino group at the 4-position provides a potential site for linker attachment in ADCs.[1] Understanding the metabolic fate of this compound is crucial for evaluating the efficacy and safety of such ADCs. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Predicted Metabolic Pathway of this compound
The metabolic pathway of this compound has not been explicitly described in the available literature. However, based on the known metabolism of the parent compound, Exatecan, and common biotransformation reactions, a putative metabolic pathway is proposed. Exatecan is known to undergo hydroxylation.[3] It is anticipated that this compound will undergo similar Phase I oxidation reactions, such as hydroxylation on the aromatic rings. Furthermore, the introduced amino group and any hydroxylated metabolites are susceptible to Phase II conjugation reactions, primarily glucuronidation.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the general workflow for the quantitative analysis of this compound and its metabolites from biological samples.
Caption: General experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound analytical standard
-
This compound-d5 (internal standard)[4]
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of the biological matrix with the internal standard, this compound-d5, to a final concentration of 50 ng/mL.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: 9 psi.
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 404.2 | [To be determined empirically] | 100 | [To be determined] |
| This compound-d5 (IS) | 409.2 | [To be determined empirically] | 100 | [To be determined] |
| Hydroxylated Metabolite | 420.2 | [To be determined empirically] | 100 | [To be determined] |
| Glucuronide Conjugate | 580.2 | [To be determined empirically] | 100 | [To be determined] |
Note: The exact m/z values for product ions and optimal collision energies need to be determined by infusing the analytical standards into the mass spectrometer.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of this compound, based on typical values for similar camptothecin analog assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 200 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 | |
| Medium | 50 | < 15 | < 15 | 85 - 115 | |
| High | 150 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 150 | 85 - 115 | 85 - 115 |
Conclusion
The provided LC-MS/MS method offers a robust and sensitive approach for the quantification of this compound and the identification of its potential metabolites in biological matrices. The detailed protocols and expected performance characteristics serve as a valuable resource for researchers in the field of drug development and oncology, facilitating the pharmacokinetic and metabolic profiling of this important ADC payload. The use of a stable isotope-labeled internal standard will ensure high accuracy and precision of the quantitative results. Further validation of this method in the user's laboratory is recommended to ensure compliance with regulatory guidelines.
References
Application Notes and Protocols: Utilizing (4-NH2)-Exatecan in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-NH2)-Exatecan is a potent aminophenyl derivative of Exatecan, a hexacyclic camptothecin analogue and a powerful topoisomerase I (TOP1) inhibitor.[1][2][3][4] Like its parent compound, this compound functions by trapping the TOP1-DNA cleavage complex, which leads to DNA double-strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[5][6] This derivative is specifically functionalized with an amino group, making it a valuable payload for the synthesis of antibody-drug conjugates (ADCs).[4][7][8][9] ADCs utilizing exatecan-based payloads are of particular interest for their potential to overcome common mechanisms of chemotherapy resistance, such as those mediated by multidrug resistance (MDR) efflux pumps.[6][8]
These application notes provide an overview of the use of this compound as a payload in ADCs targeting resistant cancer cell lines, along with detailed protocols for key experimental evaluations.
Mechanism of Action and Resistance
TOP1 Inhibition Pathway
Exatecan, and by extension this compound, exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of single-strand breaks introduced by TOP1 to relieve torsional stress during DNA replication and transcription. The collision of the replication fork with these stabilized complexes results in the conversion of single-strand breaks into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[5]
References
- 1. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 2495742-21-5 | MOLNOVA [molnova.com]
Application Notes and Protocols for (4-NH2)-Exatecan in Solid Tumor Xenograft Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(4-NH2)-Exatecan is a derivative of Exatecan, a potent topoisomerase I inhibitor.[1][2][3] Exatecan and its derivatives have demonstrated significant anti-tumor activity in a variety of preclinical solid tumor models.[4][5] This document provides detailed application notes and protocols for the potential use of this compound in solid tumor xenograft models, based on available data for the parent compound, Exatecan. These guidelines are intended for researchers, scientists, and drug development professionals.
Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately inducing apoptosis.[6] Preclinical studies have shown that Exatecan is more potent than other camptothecin analogs like topotecan and SN-38.[4][5] While specific in vivo efficacy data for this compound as a standalone agent is not yet widely published, it is primarily utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The protocols and data presented here for Exatecan can serve as a valuable starting point for designing and conducting preclinical xenograft studies with this compound.
Data Presentation: Efficacy of Exatecan in Solid Tumor Xenograft Models
The following tables summarize the quantitative data from preclinical studies of Exatecan and its conjugates in various solid tumor xenograft models. This data can be used as a reference for planning studies with this compound.
Table 1: Efficacy of PEGylated Exatecan (PEG-Exa) in a BRCA1-deficient MX-1 Triple-Negative Breast Cancer Xenograft Model [7]
| Treatment Group | Dose (μmol/kg) | Dosing Schedule | Outcome |
| PEG-Exa | 10 | Single intraperitoneal injection | Complete tumor growth suppression for over 40 days |
| PEG-Exa | 2.5 | Single intraperitoneal injection | Significant tumor growth inhibition |
Table 2: Efficacy of Exatecan Mesylate (DX-8951f) in Pancreatic Cancer Orthotopic Metastatic Models [8]
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| MIA-PaCa-2 (Early Stage) | DX-8951f | 25 | Not specified | Significant efficacy |
| BxPC-3 (Early Stage) | DX-8951f | 25 | Not specified | Significant efficacy |
| BxPC-3 (Advanced Stage) | DX-8951f | 25 | Not specified | Significant dose-response efficacy on primary tumor |
Table 3: Efficacy of an Exatecan-based Antibody-Drug Conjugate (A16.1-Exa) in a Fibrosarcoma Xenograft Model (HT1080/CNTN4) [9]
| Treatment Group | Dose | Dosing Schedule | Outcome |
| A16.1-Exa | Not specified | Not specified | Promising anti-tumor effect |
Signaling Pathway
The mechanism of action of Exatecan and its derivatives involves the inhibition of Topoisomerase I, a key enzyme in DNA replication and transcription.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides a detailed protocol for a solid tumor xenograft study. This protocol is a general guideline and may require optimization for specific cell lines and animal models.
Materials
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO/polyethylene glycol mixture)
-
Human solid tumor cell line (e.g., NCI-N87, MDA-MB-231)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Matrigel or similar basement membrane matrix (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Euthanasia agent (e.g., CO2, cervical dislocation)
Experimental Workflow
Caption: General workflow for a solid tumor xenograft study.
Procedure
-
Cell Culture and Preparation:
-
Culture the chosen human solid tumor cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
For some cell lines, mixing with an equal volume of Matrigel may improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation at the desired concentration. The solubility and stability of the compound in the chosen vehicle should be determined beforehand.
-
Administer the treatment (e.g., intraperitoneal, intravenous, or oral) according to the planned dosing schedule. The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be reached when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the statistical significance of the observed differences.
-
Disclaimer
The information provided in this document is based on preclinical data for Exatecan and its conjugates. The optimal conditions for using this compound in solid tumor xenograft models may vary and require independent optimization. It is the responsibility of the researcher to ensure that all animal studies are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Portico [access.portico.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assay with (4-NH2)-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-NH2)-Exatecan is a potent derivative of Exatecan, a topoisomerase I inhibitor. Exatecan and its analogs are synthetic compounds derived from camptothecin, a natural product known for its anticancer properties. These agents exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors lead to single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA synthesis, ultimately triggering programmed cell death (apoptosis). Due to its high potency, this compound is under investigation as a cytotoxic payload for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.
This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, along with representative data for the parent compound, Exatecan, to serve as a reference.
Mechanism of Action
This compound, like other camptothecin analogs, targets topoisomerase I. The inhibition of this enzyme leads to the accumulation of cleavage complexes, where the enzyme is covalently bound to the 3'-phosphate end of the cleaved DNA strand. The collision of the replication fork with these stabilized cleavage complexes results in the formation of irreversible double-strand DNA breaks. This DNA damage activates a cascade of cellular responses, including cell cycle arrest and apoptosis, primarily through the ATM/Chk2 and p53 signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Exatecan
While specific in vitro cytotoxicity data for this compound is not publicly available, the following table summarizes the 50% inhibitory concentration (IC50) values for the parent compound, Exatecan, in various human cancer cell lines. This data provides a benchmark for the expected potency of its derivatives.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.13 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.18 |
| DMS114 | Small Cell Lung Cancer | 0.25 |
| DU145 | Prostate Cancer | 0.32 |
| NCI-H460 | Non-Small Cell Lung Cancer | ~1 |
| COLO205 | Colorectal Cancer | ~1 |
| SK-BR-3 | Breast Cancer | ~1 |
| MDA-MB-468 | Breast Cancer | ~1 |
Note: The cytotoxicity of this compound is expected to be in a similar potent range. Empirical determination of the IC50 for this compound in the cell lines of interest is highly recommended.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining the cytotoxicity of this compound by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (specific to the cell line)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 nM to 1000 nM) to determine the IC50 value accurately.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent used for the compound) and untreated control (medium only).
-
Incubate the plate for a period that allows for the compound to exert its effect, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data to the vehicle control wells, which represent 100% cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Visualizations
Signaling Pathway of Topoisomerase I Inhibitors
Caption: Signaling pathway of this compound inducing apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Troubleshooting & Optimization
(4-NH2)-Exatecan solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-NH2)-Exatecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, semi-synthetic derivative of exatecan, which itself is a derivative of the natural product camptothecin. It functions as a topoisomerase I inhibitor.[1] Due to its cytotoxic activity, it is primarily investigated for its potential in cancer therapy, often as a payload in antibody-drug conjugates (ADCs).
Q2: What is the mechanism of action of this compound?
As a topoisomerase I inhibitor, this compound targets the enzyme topoisomerase I (Top1), which is crucial for relieving torsional stress in DNA during replication and transcription.[2][3] The drug intercalates into the DNA-Top1 complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme.[4][5] This stabilized complex, known as the cleavable complex, interferes with the progression of replication forks, leading to DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[4]
Q3: How does inhibition of Topoisomerase I by this compound lead to cell death?
The formation of stable drug-Top1-DNA ternary complexes is particularly cytotoxic to cancer cells, which often have defective DNA damage checkpoints. When the replication machinery collides with these complexes, it results in the formation of irreversible DNA double-strand breaks. This extensive DNA damage can activate downstream signaling pathways, such as the p53 pathway, leading to cell cycle arrest and apoptosis.[6][7]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound powder.
Symptoms:
-
The compound does not fully dissolve, and solid particles are visible.
-
The solution appears cloudy or as a suspension.
Possible Causes:
-
This compound, like other exatecan derivatives, has poor aqueous solubility.
-
The incorrect solvent is being used.
-
The concentration is too high for the chosen solvent.
Solutions:
-
Solvent Selection: this compound is most soluble in dimethyl sulfoxide (DMSO). For other organic solvents like DMF, solubility is also reported, but quantitative data is less available. It is practically insoluble in water and ethanol.[8]
-
Use of Co-solvents: For in vivo studies, a co-solvent system is often necessary. A common formulation involves dissolving the compound first in DMSO and then diluting it with agents like PEG300, Tween-80, and saline to create a suspension.[9]
-
Physical Dissolution Aids: To aid dissolution, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can be effective.[9][10] Always use freshly opened, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[8][9]
Issue 2: Compound precipitates out of solution during experiment.
Symptoms:
-
Precipitate forms when the stock solution is diluted in aqueous buffers or cell culture media.
Possible Causes:
-
The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is too low to maintain solubility.
-
The pH of the aqueous medium affects the stability of the lactone ring, which is crucial for activity.
Solutions:
-
Optimize Final DMSO Concentration: When diluting a DMSO stock solution into an aqueous medium, ensure the final DMSO concentration is sufficient to maintain solubility, typically not exceeding 1% in cell-based assays to avoid solvent toxicity.
-
pH Consideration: Camptothecin derivatives are most active and stable in their closed lactone form, which is favored at acidic to neutral pH. At alkaline pH, the lactone ring can hydrolyze to an inactive carboxylate form.[3] Therefore, using buffers with a pH below 7.4 is advisable where possible.
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Common Solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (247.87 mM) | Requires sonication; use of hygroscopic DMSO can impact solubility.[9] |
| This compound-d5 | DMSO | 33.33 mg/mL (81.60 mM) | Requires sonication; use of hygroscopic DMSO is noted to have a significant impact.[11] |
| Exatecan | DMSO | 20 mg/mL (45.93 mM) | Requires sonication.[12] |
| Exatecan Mesylate | Water | 10 mg/mL (18.81 mM) | Requires sonication, warming, and heating to 60°C.[10] |
| Exatecan Mesylate | DMSO | 12.5 mg/mL (23.51 mM) | Use of fresh DMSO is recommended as absorbed moisture reduces solubility.[8] |
| Exatecan Mesylate | Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 403.43 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.03 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, this would be 1 mL for 4.03 mg of the compound.
-
Vortex the tube vigorously for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution to ensure all solid particles have dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Preparation of a Dosing Suspension for In Vivo Studies
This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[9]
Materials:
-
25 mg/mL stock solution of this compound in DMSO
-
PEG300
-
Tween-80
-
Sterile saline solution
-
Sterile tubes for mixing
Procedure (for 1 mL of final suspension):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly before administration. This will be a suspended solution.
Visualizations
Caption: Workflow for the preparation and use of this compound in experiments.
Caption: Signaling pathway of this compound induced cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Topoisomerase I inhibitors: camptothecins and beyond | Semantic Scholar [semanticscholar.org]
- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of topoisomerase I poisoning by a camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling Dose-Dependent Activation of p53-Mediated Signaling Pathways by Chemicals with Distinct Mechanisms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: (4-NH2)-Exatecan Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of (4-NH2)-Exatecan in solution. The following information addresses common challenges and offers practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound, a camptothecin analog, is the hydrolysis of its active lactone E-ring. This hydrolysis is a reversible, pH-dependent process that converts the active lactone form to an inactive carboxylate form.
Q2: How does pH affect the stability of this compound?
A2: The equilibrium between the active lactone and inactive carboxylate forms is highly dependent on pH.
-
Acidic Conditions (pH < 5.0): The lactone form is favored, promoting stability.
-
Neutral to Basic Conditions (pH ≥ 7.0): The equilibrium shifts towards the inactive carboxylate form, leading to a loss of activity.[1][2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored under the following conditions:
-
Long-term storage: Aliquot and store at -80°C for up to 6 months.[3][4]
-
General guidance: Avoid repeated freeze-thaw cycles to minimize degradation.
Q4: Can I store diluted this compound in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods, especially at neutral or alkaline pH, due to rapid hydrolysis. If you must prepare aqueous solutions, use an acidic buffer (pH 4.0-5.0) and prepare them fresh immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in cell culture experiments. | Lactone ring hydrolysis in neutral pH of cell culture media. | 1. Minimize the incubation time of this compound in the culture medium. 2. Prepare fresh dilutions from a frozen DMSO stock immediately before each experiment. 3. Consider using a formulation with improved stability, if available. |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | Poor aqueous solubility of this compound. | 1. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. 2. Use a surfactant or formulating agent like Tween 80 or PEG300 to improve solubility.[5] 3. Warm the solution gently (e.g., to 37°C) and use sonication to aid dissolution. |
| Inconsistent experimental results. | Degradation of this compound due to improper handling or storage. | 1. Review your storage and handling procedures against the recommended guidelines. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Regularly check the purity of your stock solution using HPLC. |
| Unexpected peaks in HPLC analysis. | Presence of the hydrolyzed carboxylate form or other degradation products. | 1. Confirm the retention times of the lactone and carboxylate forms by running standards under both acidic and basic conditions. 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
Quantitative Data on Camptothecin Analog Stability
Table 1: pH-Dependent Lactone Hydrolysis of Camptothecin Analogs at 37°C
| Compound | pH | Half-life of Lactone Form (t½) | Percentage of Lactone at Equilibrium |
| Camptothecin | 7.3 | ~29.4 minutes | ~20.9% |
| CPT-11 | 7.4 | ~13.7 minutes | Not Reported |
| Topotecan | 7.4 | Not Reported | ~10-20% |
Data extrapolated from studies on camptothecin and its derivatives and should be considered as an approximation for this compound.[3][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-3 minutes. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature immediately before use.
-
Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium.
-
Crucially, use the working solution immediately after preparation. Do not store aqueous dilutions.
-
Protocol 2: HPLC Method for Stability Assessment of this compound
Objective: To quantify the amount of the active lactone and inactive carboxylate forms of this compound over time.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase and Conditions (example):
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in an isocratic or gradient elution. A typical starting point is an 18:82 (v/v) ratio of acetonitrile to buffer.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (camptothecins are often monitored around 254 nm or 370 nm).
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer (e.g., PBS pH 7.4) at a known concentration.
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Immediately inject the aliquot onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the lactone and carboxylate forms (the lactone form typically has a longer retention time).
-
Calculate the peak areas for both forms at each time point.
-
Determine the percentage of each form remaining over time to calculate the hydrolysis rate.
-
Visualizations
Caption: pH-dependent equilibrium of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (4-NH2)-Exatecan Hydrophobicity in ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hydrophobicity of (4-NH2)-Exatecan in Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound ADCs.
Issue 1: ADC Aggregation During or After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Appearance of high molecular weight species (HMWS) in Size Exclusion Chromatography (SEC).
-
Broad or tailing peaks in Hydrophobic Interaction Chromatography (HIC).
Possible Causes and Solutions:
| Cause | Solution |
| Inherent Hydrophobicity of this compound | The hydrophobic nature of the exatecan payload can lead to intermolecular interactions and aggregation, especially at higher Drug-to-Antibody Ratios (DAR)[1][2][3]. |
| Solution 1: Employ Hydrophilic Linkers. Incorporate hydrophilic linkers, such as polyethylene glycol (PEG) or polysarcosine (PSAR), to mask the hydrophobicity of the payload[1][4]. These linkers can improve solubility and reduce aggregation[4][5]. | |
| Solution 2: Optimize DAR. A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation[3]. Aim for the lowest DAR that still provides the desired potency. | |
| Suboptimal Conjugation Conditions | Reaction conditions can promote aggregation. |
| Solution 1: pH Optimization. The pH of the conjugation buffer can influence antibody stability. Buffers around pH 6-7 are often optimal for ADC stability[6]. | |
| Solution 2: Co-solvents. While organic co-solvents may be needed to dissolve the linker-payload, their concentration should be minimized as they can promote antibody aggregation. | |
| Solution 3: Immobilization. Immobilizing the antibody on a solid support during conjugation can physically separate the molecules and prevent aggregation. | |
| Inappropriate Formulation Buffer | The final formulation is critical for long-term stability. |
| Solution 1: Use Stabilizing Excipients. Formulations containing stabilizers such as polysorbates can help prevent aggregation[7]. Specialized ADC stabilizing buffers are also commercially available. | |
| Solution 2: Avoid Lyophilization Destabilizers. Certain excipients, like mannitol and polysorbate 80, have been shown to be destabilizing for some lyophilized ADC formulations[7]. |
Issue 2: Poor Pharmacokinetics (PK) and Rapid Clearance
Symptoms:
-
Accelerated clearance of the ADC in vivo compared to the unconjugated antibody.
-
Reduced therapeutic window.
Possible Causes and Solutions:
| Cause | Solution |
| Increased Hydrophobicity | More hydrophobic ADCs are cleared more rapidly from circulation[8]. |
| Solution: Incorporate Hydrophilic Linkers. As with aggregation, hydrophilic linkers like PSAR have been shown to restore the pharmacokinetic profile of an exatecan ADC to be similar to that of the native antibody, even at a high DAR[7][9]. |
Frequently Asked Questions (FAQs)
Conjugation and Linker Chemistry
Q1: What is the recommended conjugation strategy for attaching this compound to an antibody?
A1: A common and effective strategy is cysteine-linked conjugation using a maleimide-functionalized linker. This involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide group on the linker-payload construct[][11].
Q2: How can I improve the hydrophilicity of my this compound ADC?
A2: The most effective method is to use a hydrophilic linker. Polysarcosine (PSAR) and polyethylene glycol (PEG) linkers have been successfully used to decrease the hydrophobicity of exatecan-based ADCs[4][5][7][9]. These linkers "mask" the hydrophobic payload, leading to improved solubility, reduced aggregation, and better pharmacokinetics[1][7][9].
Analytical and Characterization
Q3: Which analytical techniques are best for assessing the hydrophobicity and aggregation of my ADC?
A3: Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are the primary methods.
-
HIC separates molecules based on their hydrophobicity. An increase in retention time compared to the unconjugated antibody indicates increased hydrophobicity[2][8].
-
SEC separates molecules based on their size. The presence of high molecular weight species (HMWS) is indicative of aggregation[2][7].
Q4: What results can I expect from HIC analysis when using a hydrophilic linker with an exatecan payload?
A4: You can expect a significant reduction in the retention time of the ADC compared to one with a less hydrophilic or no hydrophilic linker. This indicates a decrease in the overall hydrophobicity of the conjugate[9].
Troubleshooting
Q5: My ADC is precipitating out of solution after purification. What can I do?
A5: This is likely due to aggregation.
-
Review your formulation buffer: Ensure it contains appropriate stabilizing excipients and is at an optimal pH.
-
Consider a different hydrophilic linker: The type and length of the hydrophilic linker can impact the overall solubility.
-
Lower the DAR: If possible, reducing the number of payload molecules per antibody can significantly decrease hydrophobicity-driven aggregation.
Q6: I'm observing low conjugation efficiency. What are the possible reasons?
A6: Low yields can stem from several factors:
-
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation[].
-
Antibody or payload quality: Ensure the purity and integrity of your starting materials[].
-
Inefficient reduction of disulfide bonds (for cysteine conjugation): Incomplete reduction will result in fewer available sites for conjugation.
Data Presentation
Table 1: Comparative Hydrophobicity of DAR 8 Exatecan ADCs with Different Linkers
| ADC Construct | Linker Type | HIC Retention Time (min) | Monomer Purity by SEC (%) | Reference |
| Trastuzumab-Exatecan-PSAR10 | Polysarcosine (hydrophilic) | ~11 | >95% | [9] |
| Trastuzumab-Exatecan (no PSAR) | Standard | ~15 | >95% | [9] |
| Trastuzumab-Deruxtecan | Standard | ~18 | >95% | [9] |
Data synthesized from Puissant et al., 2021.
Experimental Protocols
Protocol 1: Cysteine-Linked Conjugation of this compound with a Maleimide Linker
This is a general protocol and may require optimization for your specific antibody and linker-payload.
1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5). b. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine)[][11]. c. Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds[]. d. Remove excess TCEP using a desalting column[].
2. Conjugation Reaction: a. Dissolve the maleimide-functionalized this compound linker-payload in an anhydrous solvent like DMSO to create a stock solution[13]. b. Add the linker-payload stock solution to the reduced antibody solution at a 5- to 20-fold molar excess[13][14]. c. Incubate for 1-2 hours at room temperature with gentle mixing, protected from light[].
3. Purification: a. Purify the ADC from unreacted linker-payload and other reagents using Size Exclusion Chromatography (SEC) or tangential flow filtration[].
Protocol 2: Hydrophobic Interaction Chromatography (HIC) of ADCs
1. Mobile Phase Preparation: a. Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0. b. Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0. Note: The presence of the hydrophobic exatecan payload may require the addition of an organic modifier like isopropanol (e.g., 20%) to Mobile Phase B to ensure elution.
2. Chromatographic Conditions: a. Column: A HIC column suitable for proteins (e.g., Butyl or Phenyl phase). b. Flow Rate: Typically 0.5-1.0 mL/min. c. Gradient: A linear gradient from a low percentage of Mobile Phase B to 100% Mobile Phase B over 20-30 minutes. d. Detection: UV at 280 nm.
3. Sample Preparation: a. Dilute the ADC sample in Mobile Phase A to promote binding to the column.
Protocol 3: Size Exclusion Chromatography (SEC) of ADCs
1. Mobile Phase Preparation: a. A physiological buffer such as Phosphate Buffered Saline (PBS), pH ~7.4.
2. Chromatographic Conditions: a. Column: An SEC column with a pore size appropriate for monoclonal antibodies (e.g., 200-300 Å). b. Flow Rate: Typically 0.5-1.0 mL/min. c. Detection: UV at 280 nm.
3. Sample Preparation: a. Dilute the ADC sample in the mobile phase.
Visualizations
Caption: Workflow for the development and characterization of this compound ADCs.
Caption: Decision tree for troubleshooting ADC aggregation issues.
References
- 1. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hiyka.com [hiyka.com]
- 7. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 11. biotium.com [biotium.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. resources.tocris.com [resources.tocris.com]
Technical Support Center: Optimizing (4-NH2)-Exatecan Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of (4-NH2)-Exatecan for in vivo studies. The following information is curated to address potential challenges and frequently asked questions during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of Exatecan, a potent, water-soluble, semi-synthetic analogue of camptothecin.[1][2] It functions as a topoisomerase I inhibitor.[3][4][5] The mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of single-strand breaks induced by the enzyme, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][6] this compound is often utilized in the synthesis of antibody-drug conjugates (ADCs).[3][4][5][7]
Q2: What are the key differences between Exatecan and this compound?
A2: this compound is characterized by the addition of an amino (NH2) group at the 4th position of the parent Exatecan molecule.[4][5] This modification is primarily intended to provide a reactive site for conjugation to other molecules, such as antibodies, to create ADCs.[4][5] While the core mechanism of topoisomerase I inhibition is expected to be retained, the pharmacokinetic and pharmacodynamic properties of this compound may differ from the parent compound and require independent evaluation.
Q3: What are some starting points for dosing this compound in preclinical in vivo models?
A3: Specific in vivo dosage data for unconjugated this compound is not extensively published. However, data from studies on Exatecan mesylate can provide a valuable starting point for dose-range finding studies. It is crucial to perform a dose escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model and experimental goals.
For reference, here are some reported dosages for Exatecan mesylate in various preclinical and clinical settings. These should be adapted with caution for this compound.
| Model/Study Type | Dosing Regimen | Key Findings |
| Phase I Clinical Trial (Human) | 0.15 mg/m²/day as a 21-day continuous intravenous infusion | Determined to be the MTD for both minimally and heavily pretreated patients.[8] |
| Phase I Clinical Trial (Human) | 5 mg/m² infused over 30 minutes every 3 weeks | Recommended dose with manageable neutropenia as the principal toxicity.[9] |
| Phase II Clinical Trial (Human) | 0.3 or 0.5 mg/m²/day for 5 consecutive days every 3 weeks | Feasible in heavily pretreated patients, with stable disease observed in a significant number.[10] |
| Rat Toxicity Study | Up to 10 mg/kg (intravenous, intermittent) | Well-tolerated. At 30 mg/kg, signs of toxicity were observed.[11] |
Note: Direct conversion of doses from mg/m² (human) to mg/kg (rodent) requires allometric scaling and should be done with careful consideration of the different physiological parameters.
Q4: How should I prepare this compound for in vivo administration?
A4: The solubility of this compound and its salt forms should be empirically determined. For Exatecan mesylate, it is known to be water-soluble.[1][12] However, if you are working with a different salt or the free base, solubility might vary. It is recommended to consult the manufacturer's data sheet for specific solubility information.[7] If solubility is a challenge, consider the use of formulation vehicles such as DMSO, PEG300, and Tween80, but always perform tolerability studies for the vehicle alone in your animal model.[2] Stock solutions should be prepared fresh, and if stored, should be kept at -20°C or -80°C for short periods, protected from light and moisture to prevent degradation.[5][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor drug solubility/precipitation during formulation. | The compound may have low aqueous solubility. The chosen vehicle may be inappropriate. | Consult the certificate of analysis for solubility data.[12] Experiment with different biocompatible solvent systems (e.g., varying percentages of DMSO, PEG, Tween). Gentle warming and sonication may aid dissolution.[7] Prepare formulations immediately before use. |
| High toxicity or unexpected mortality in animals at initial doses. | The starting dose, based on literature for other compounds, is too high for your specific animal strain or model. The formulation vehicle may be causing toxicity. | Immediately reduce the dose. Conduct a more gradual dose-escalation study. Always include a vehicle-only control group to assess the toxicity of the formulation components. |
| Lack of efficacy at seemingly appropriate doses. | The drug may have poor bioavailability with the chosen route of administration. The dosing schedule may not be optimal to maintain therapeutic concentrations. The tumor model may be resistant to topoisomerase I inhibitors. | Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal). Perform pharmacokinetic studies to determine the drug's half-life and adjust the dosing frequency accordingly. Characterize the expression of topoisomerase I in your tumor model. |
| Inconsistent results between experiments. | Variability in drug formulation preparation. Inconsistent administration technique. Animal-to-animal variability. | Standardize the formulation protocol meticulously. Ensure all personnel are trained on consistent administration techniques. Increase the number of animals per group to improve statistical power and account for biological variability. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or athymic nude mice).
-
Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Based on available literature for similar compounds, select a starting dose and escalate by a defined factor (e.g., 1.5-2x) for subsequent groups.
-
Drug Administration: Administer this compound via the intended route (e.g., IV, IP) according to the planned dosing schedule (e.g., once daily, once weekly).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. A common endpoint for MTD is a 15-20% loss in body weight or other severe clinical signs.
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or unacceptable toxicity.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model and Dosing: Use the same strain of animals as in efficacy studies. Administer a single dose of this compound at a dose level determined to be well-tolerated.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Caption: A logical workflow for optimizing the in vivo dosage of this compound.
References
- 1. Exatecan mesylate dihydrate (DX-8951 mesylate dihydrate) | ADC Cytotoxin | 197720-53-9 | Invivochem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. google.com [google.com]
- 7. glpbio.com [glpbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with advanced ovarian, tubal or peritoneal cancer resistant to platinum, taxane and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. abmole.com [abmole.com]
Technical Support Center: Managing Off-Target Toxicity of (4-NH2)-Exatecan Conjugates
Welcome to the technical support center for managing the off-target toxicity of (4-NH2)-Exatecan antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ADC payload?
This compound is a derivative of exatecan, a potent topoisomerase I inhibitor. Exatecan stabilizes the complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately, cancer cell death. The addition of a 4-amino group provides a point of attachment for linkers, enabling its conjugation to monoclonal antibodies to form ADCs. This targeted delivery aims to concentrate the cytotoxic payload at the tumor site, thereby increasing efficacy and reducing systemic toxicity.
Q2: What are the primary mechanisms of off-target toxicity observed with this compound conjugates?
Off-target toxicity of this compound ADCs can arise from several mechanisms:
-
Premature Payload Release: Unstable linkers can cleave in systemic circulation, releasing the highly potent exatecan payload, which can then diffuse into healthy tissues and cause toxicity.
-
"On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent cell death.
-
Non-Specific Uptake: ADCs can be taken up by normal cells, particularly in the liver and reticuloendothelial system, through mechanisms like pinocytosis, leading to off-target effects.[1]
-
Hydrophobicity-Induced Aggregation: Exatecan is a hydrophobic molecule. High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation.[2] These aggregates can be cleared more rapidly from circulation and may accumulate in organs like the liver, causing toxicity.[1][3]
-
Bystander Effect in Healthy Tissues: The bystander effect, where the payload diffuses from the target cell to kill neighboring cells, is beneficial in tumors with heterogeneous antigen expression. However, if this occurs in healthy tissues with low-level target expression, it can lead to damage to surrounding healthy cells.
Q3: What are the common off-target toxicities associated with exatecan-based ADCs?
The most frequently reported off-target toxicities for exatecan and other topoisomerase I inhibitor-based ADCs are hematological.[4] These include:
-
Neutropenia: A significant decrease in neutrophils, a type of white blood cell, increasing the risk of infection.[5][6]
-
Thrombocytopenia: A reduction in platelet count, which can lead to increased bleeding risk.[5][7]
Other potential off-target toxicities can include gastrointestinal issues and hepatotoxicity.[7]
Q4: How can the off-target toxicity of this compound conjugates be mitigated?
Several strategies can be employed to reduce the off-target toxicity of this compound ADCs:
-
Linker Optimization:
-
Increased Stability: Employing more stable linkers, such as the "exolinker" platform, can reduce premature payload release in circulation, as demonstrated by superior DAR retention in vivo compared to traditional linkers.[8][9]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, like polyethylene glycol (PEG) or polysarcosine (PSAR), into the linker can offset the hydrophobicity of exatecan.[10][11] This reduces aggregation, improves pharmacokinetics, and can lead to a better therapeutic index.[10]
-
-
Drug-to-Antibody Ratio (DAR) Optimization: While a high DAR can enhance potency, it often increases hydrophobicity and off-target toxicity.[10][12] Finding the optimal DAR is crucial to balance efficacy and safety.
-
Antibody Engineering: Modifying the Fc region of the antibody to reduce its binding to Fcγ receptors on immune cells can decrease non-specific uptake and associated toxicities.[3]
-
Prophylactic Management: For predictable toxicities like neutropenia, prophylactic administration of agents like granulocyte colony-stimulating factor (G-CSF) can be considered.[13]
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation
Symptoms:
-
Visible precipitates in the ADC solution.
-
Poor recovery after purification.
-
Altered pharmacokinetic profile with rapid clearance.[14]
-
Inconsistent results in in vitro and in vivo experiments.
Possible Causes:
-
High drug-to-antibody ratio (DAR) leading to increased hydrophobicity.[2][12]
-
Suboptimal buffer conditions (e.g., pH, salt concentration).[14]
-
Repeated freeze-thaw cycles.[14]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Characterize Aggregation | Use size-exclusion chromatography (SEC-HPLC) to quantify the percentage of monomer, dimer, and higher-order aggregates. |
| 2 | Optimize DAR | If aggregation is severe, consider reducing the DAR. A lower DAR can significantly decrease hydrophobicity.[12] |
| 3 | Incorporate Hydrophilic Linkers | Synthesize conjugates with hydrophilic linkers (e.g., PEG, PSAR) to mask the hydrophobicity of the exatecan payload.[10][11] |
| 4 | Screen Buffer Conditions | Evaluate different buffer formulations, including varying pH and the addition of excipients like sucrose or mannose, which can shield hydrophobic regions and reduce aggregation. |
| 5 | Control Storage and Handling | Aliquot the ADC solution after purification to minimize freeze-thaw cycles. Store at the recommended temperature. |
Issue 2: Unexpectedly High In Vitro Cytotoxicity in Antigen-Negative Cells
Symptoms:
-
Significant cell death observed in antigen-negative control cell lines in a cytotoxicity assay.
Possible Causes:
-
Premature cleavage of the linker in the cell culture medium, releasing free exatecan.
-
Non-specific uptake of the ADC by the antigen-negative cells.
-
Contamination of the ADC preparation with free payload.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Quantify Free Payload | Use HPLC or LC-MS to determine the amount of unconjugated exatecan in the ADC preparation. Purify the ADC further if significant free drug is present. |
| 2 | Assess Linker Stability in Media | Incubate the ADC in the cell culture medium for the duration of the assay and then analyze for the presence of free exatecan to assess linker stability. |
| 3 | Use a Non-Targeting Control ADC | An ADC with the same payload and linker but targeted to an irrelevant antigen can help differentiate between non-specific uptake and other effects. |
| 4 | Evaluate Different Antigen-Negative Cell Lines | Some cell lines may have higher rates of non-specific uptake. Testing multiple antigen-negative lines can provide a more accurate assessment of off-target cytotoxicity. |
Issue 3: Severe Hematological Toxicity in Animal Models
Symptoms:
-
Significant reduction in neutrophil and/or platelet counts in treated animals.[5][7]
-
Dose-limiting toxicity observed at lower than expected ADC concentrations.
Possible Causes:
-
High level of premature payload release in vivo.[5]
-
Cross-reactivity of the antibody with antigens on hematopoietic cells in the animal model.
-
High sensitivity of the animal model to topoisomerase I inhibitors.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis | Correlate the concentration of total antibody, conjugated payload, and free payload in plasma with the onset and severity of hematological toxicity.[15] |
| 2 | Evaluate a More Stable Linker | Synthesize a conjugate with a more stable linker to determine if reducing premature payload release mitigates the toxicity.[8][9] |
| 3 | Assess Antibody Cross-Reactivity | Use immunohistochemistry or flow cytometry to check for binding of the monoclonal antibody to hematopoietic cells from the animal model. |
| 4 | Dose Fractionation | Investigate if administering the total dose in smaller, more frequent injections can reduce the peak exposure to the ADC and its metabolites, potentially lessening toxicity. |
| 5 | Prophylactic Support | Consider co-administration of G-CSF to support neutrophil counts, which may allow for the administration of higher doses of the ADC.[13] |
Data Presentation
Table 1: Comparison of In Vitro Cytotoxicity of Different Exatecan-Based Immunoconjugates
| Conjugate | Antibody Format | DAR | Target Cell Line (HER2+) IC50 (nM) | Off-Target Cell Line (HER2-) IC50 (nM) | Reference |
| IgG(8)-EXA | IgG | 7.8 | 0.41 | > 30 | [2] |
| Mb(4)-EXA | Minibody | 3.6 | 9.36 | > 30 | [2] |
| Db(4)-EXA | Diabody | 4.0 | 14.69 | > 30 | [2] |
| T-DXd (comparator) | IgG | 7.7 | 0.04 | > 30 | [2] |
Table 2: In Vivo Stability and Efficacy of Exatecan ADCs with Different Linkers
| ADC | Linker Type | DAR Retention after 7 days in Rats (%) | Tumor Growth Inhibition (%) | Reference |
| T-DXd | GGFG-based (cleavable) | ~50 | High | [8] |
| Exolinker ADC | Exo-EVC-Exatecan (cleavable) | >50 (Superior to T-DXd) | High (comparable to T-DXd) | [8] |
Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound conjugates on antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs).
-
Antigen-negative cancer cell line (e.g., MCF-7 for HER2-targeted ADCs).
-
Cell culture medium and supplements.
-
96-well plates.
-
This compound ADC and unconjugated antibody.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Plate reader.
Procedure:
-
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody control.
-
Remove the culture medium from the plates and add the ADC or antibody dilutions. Include a vehicle-only control.
-
Incubate the plates for a period determined by the cell doubling time (typically 72-120 hours).
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each cell line. A high IC50 for the antigen-negative cell line indicates low off-target cytotoxicity.
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the released this compound payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line.
-
Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., GFP-MCF-7).
-
Co-culture medium.
-
96-well plates.
-
This compound ADC.
-
High-content imaging system or flow cytometer.
Procedure:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Allow cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the this compound ADC.
-
Incubate for 72-120 hours.
-
At the end of the incubation, stain the cells with a nuclear stain (e.g., Hoechst 33342).
-
Image the plate using a high-content imaging system.
-
Quantify the number of viable and dead cells in both the antigen-positive (unlabeled) and antigen-negative (fluorescent) populations.
-
A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells is indicative of a bystander effect.
Visualizations
Signaling Pathway: Topoisomerase I Inhibition and DNA Damage Response
Experimental Workflow: In Vivo Off-Target Toxicity Assessment
Logical Relationship: Factors Influencing Off-Target Toxicity
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hematological toxicity of anti-tumor antibody-drug conjugates: A retrospective pharmacovigilance study using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacists at the Forefront: Proactive Management of Adverse Events in ADC Therapy [jhoponline.com]
- 7. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Risk-Stratified Management of ADC drug-Related Neutropenia: Integrating Clinical Trial Meta-Summary and Existing Guideline Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: (4-NH2)-Exatecan and Exatecan-Based Payloads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical dose-limiting toxicity of (4-NH2)-Exatecan and, more broadly, the exatecan payload.
Disclaimer: Preclinical data on "this compound" as a standalone agent is limited in publicly available literature. It is primarily described as a derivative of exatecan for the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The toxicological profile is therefore attributable to the released exatecan payload. This guide focuses on the known preclinical toxicities of exatecan and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to exatecan?
A1: this compound is a derivative of exatecan, a potent topoisomerase I (TOP1) inhibitor.[1][2] The addition of an amino (NH2) group at the 4th position is designed to facilitate its use as a payload in antibody-drug conjugates (ADCs).[1][2][3] Once the ADC delivers the payload to the target cell and the linker is cleaved, the active cytotoxic agent is exatecan. Therefore, the dose-limiting toxicities observed in preclinical models are characteristic of exatecan.
Q2: What are the primary dose-limiting toxicities (DLTs) of exatecan observed in preclinical models?
A2: The principal DLTs for exatecan and its derivatives in preclinical studies are hematologic, specifically myelosuppression (neutropenia and thrombocytopenia).[4][5] Gastrointestinal toxicity and, at higher doses, liver dysfunction have also been noted as significant toxicities.[4][6]
Q3: At what dose levels are toxicities typically observed for exatecan in preclinical studies?
A3: The maximum tolerated dose (MTD) and observed toxicities are highly dependent on the animal model, the specific exatecan conjugate, and the dosing schedule. For instance, exatecan mesylate was well-tolerated in rats at doses up to 10 mg/kg in a 4-week intermittent dosing study. However, at 30 mg/kg, decreased body weight, morbidity, and mortality were observed. In clinical studies, which can inform preclinical expectations, the MTD for exatecan mesylate as a 24-hour infusion was 2.4 mg/m² in both minimally and heavily pretreated patients, with granulocytopenia being the DLT.[7]
Q4: What is the mechanism of action that leads to exatecan's toxicity?
A4: Exatecan is a camptothecin analog that inhibits the enzyme DNA topoisomerase I.[5][8] It traps the TOP1-DNA cleavage complex, which prevents the re-ligation of single-strand DNA breaks.[8] When a replication fork collides with this complex, it leads to the formation of DNA double-strand breaks.[8] This extensive DNA damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[8] The high potency of exatecan against rapidly dividing cells, including cancer cells and hematopoietic stem cells, accounts for both its therapeutic efficacy and its myelosuppressive toxicity.[4][5]
Troubleshooting Guide
Problem 1: Higher than expected mortality in our mouse study at previously reported "safe" doses.
-
Possible Cause 1: Vehicle Formulation. The solubility and stability of exatecan can be challenging. An improper vehicle may lead to precipitation, resulting in inconsistent dosing or localized high concentrations.
-
Troubleshooting Steps:
-
Verify the solubility of your this compound conjugate or exatecan in the chosen vehicle at the intended concentration.
-
Ensure the vehicle is well-tolerated by the animal strain being used. Conduct a vehicle-only control group study.
-
Prepare fresh formulations for each dosing session to avoid degradation.
-
-
Possible Cause 2: Animal Strain and Health Status. Different strains of mice can have varied sensitivities to cytotoxic agents. The health and age of the animals can also significantly impact their tolerance.
-
Troubleshooting Steps:
-
Document the specific strain, age, and weight of the animals used. Compare these with the cited literature.
-
Ensure animals are healthy and properly acclimated before starting the study.
-
Consider running a small pilot study with a dose de-escalation to establish the MTD in your specific animal colony.
-
Problem 2: We are not observing the expected level of myelosuppression.
-
Possible Cause 1: Inadequate Dosing or Bioavailability. The compound may not be reaching systemic circulation at sufficient concentrations to affect the bone marrow.
-
Troubleshooting Steps:
-
Confirm the concentration and stability of the dosing solution.
-
If using oral administration, consider that bioavailability may be low or variable. An intraperitoneal or intravenous route may provide more consistent exposure.
-
Conduct pharmacokinetic (PK) analysis to measure plasma concentrations of exatecan and correlate them with the observed pharmacodynamic effects (e.g., complete blood counts).
-
-
Possible Cause 2: Timing of Assessment. The nadir (lowest point) of neutrophil and platelet counts typically occurs several days after administration of a cytotoxic agent.
-
Troubleshooting Steps:
-
Review the literature for the expected timing of the hematopoietic nadir for camptothecins in your model.
-
Perform serial blood collections (e.g., on days 3, 5, 7, and 10 post-dose) to capture the full effect on blood counts.
-
Quantitative Data Summary
Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities of Exatecan in Preclinical and Clinical Settings
| Compound/Formulation | Species/Setting | Dosing Regimen | MTD / Tolerated Dose | Dose-Limiting Toxicity (DLT) | Citation |
| Exatecan Mesylate | Rat | Intravenous, intermittent (q7d x 5) | 10 mg/kg (well-tolerated) | At 30 mg/kg: morbidity, mortality, weight loss | [6] |
| Exatecan Mesylate (DX-8951f) | Human (Phase I) | 24-hour continuous infusion every 3 weeks | 2.4 mg/m² | Granulocytopenia, Thrombocytopenia | [7] |
| Exatecan Mesylate (DX-8951f) | Human (Phase I) | 30-minute infusion every 3 weeks | 5 mg/m² | Neutropenia, Liver Dysfunction (at 6.65 mg/m²) | [6] |
| Exatecan Mesylate (DX-8951f) | Human (Phase I) | Weekly 24-h infusion (3 of 4 weeks) | 0.8 mg/m² (minimally pretreated) | Neutropenia, Thrombocytopenia | [9] |
| PEG-Exatecan Conjugate | Mouse (MX-1 Xenograft) | Single intraperitoneal dose | 10-15 µmol/kg (efficacious, no weight loss) | Not explicitly defined; no toxicity at effective doses | [10] |
Experimental Protocols
Protocol: Assessment of Dose-Limiting Toxicity of an Exatecan Conjugate in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Housing: Animals are housed in a barrier facility with a 12-hour light/dark cycle and access to food and water ad libitum.[11]
-
Acclimation: Animals are acclimated for at least 7 days prior to the start of the experiment.
-
Dose Formulation: The exatecan conjugate is formulated in a sterile vehicle (e.g., 5% dextrose in water, or DMSO diluted in saline) on the day of dosing.
-
Study Groups:
-
Group 1: Vehicle control (n=5)
-
Group 2-5: Escalating doses of the exatecan conjugate (e.g., 5, 10, 20, 40 mg/kg) (n=5 per group). Doses are selected based on literature or preliminary range-finding studies.
-
-
Administration: The compound is administered as a single bolus via intravenous (tail vein) injection.
-
Monitoring and Data Collection:
-
Mortality and Clinical Signs: Animals are observed twice daily for mortality, morbidity, and clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Body Weight: Body weight is recorded daily for the first week and then three times a week for the remainder of the study (typically 14-21 days).
-
Hematology: On days 3, 7, and 14, a subset of animals may be sampled for complete blood counts (CBCs) via retro-orbital or saphenous vein bleed to assess for neutropenia, anemia, and thrombocytopenia.
-
-
Endpoint and Necropsy:
-
The study is typically terminated after 14 or 21 days.
-
All animals are euthanized via CO2 asphyxiation followed by cervical dislocation.
-
A gross necropsy is performed, and key organs (liver, spleen, thymus, bone marrow, gastrointestinal tract) are collected, weighed, and preserved in 10% neutral buffered formalin.
-
-
Histopathology:
-
Preserved tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist examines the slides to identify any microscopic changes indicative of toxicity, paying close attention to bone marrow cellularity, lymphoid depletion in the spleen and thymus, and damage to the intestinal epithelium.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of topoisomerase I inhibitor exatecan mesylate (DX-8951f) given as weekly 24-hour infusions three of every four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
How to handle and store (4-NH2)-Exatecan safely
This technical support center provides guidance on the safe handling, storage, and use of (4-NH2)-Exatecan for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of Exatecan and acts as a topoisomerase inhibitor.[1][2][3] It is primarily used in the synthesis of antibody-drug conjugates (ADCs) for research in areas such as oncology.[1][2][4]
Q2: What are the main hazards associated with this compound?
A2: According to the Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed (Category 3).[5] It is crucial to handle this compound with care to avoid ingestion, inhalation, and contact with skin and eyes.[5][6]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When working with this compound, you should always use appropriate personal protective equipment, including chemical-impermeable gloves, a lab coat, and eye protection.[6] All handling should be done in a well-ventilated area or a chemical fume hood to avoid dust and aerosol formation.[5][6]
Q4: How should I store this compound?
A4: Proper storage is crucial to maintain the stability of the compound. Storage conditions are summarized in the table below. The compound should be stored locked up and away from moisture and light.[5][7]
Q5: How do I prepare stock solutions of this compound?
A5: To prepare stock solutions, it is recommended to use a suitable solvent such as DMSO.[7] To enhance solubility, you can warm the solution to 37°C and use sonication.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving.
-
Solution: To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[4] Ensure you are using a fresh, high-purity solvent, as hygroscopic (water-absorbing) solvents can affect solubility.[7]
Issue 2: I observe degradation of the compound over time.
-
Solution: Ensure the compound and its solutions are stored according to the recommended conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[4] Protect from light and moisture.[7]
Issue 3: Inconsistent experimental results.
-
Solution: Inconsistent results can arise from improper storage or handling. Always use freshly prepared working solutions for your experiments.[1] Ensure accurate and consistent preparation of your stock and working solutions.
Data Presentation
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Long-term | Store in a dry, dark place, sealed from moisture.[4][7] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4][8] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4][8] |
Stock Solution Preparation in DMSO
| Desired Concentration | 1 mg Compound | 5 mg Compound | 10 mg Compound |
| 1 mM | 2.4787 mL | 12.3937 mL | 24.7874 mL |
| 5 mM | 0.4957 mL | 2.4787 mL | 4.9575 mL |
| 10 mM | 0.2479 mL | 1.2394 mL | 2.4787 mL |
Experimental Protocols
Protocol 1: General Safety and Handling Workflow
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Risk Assessment: Before starting any work, review the Safety Data Sheet (SDS) and understand the hazards.
-
Engineering Controls: Work in a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Weighing: If working with the solid form, weigh the compound carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly.
-
Spill Management: In case of a spill, follow the procedures outlined in the SDS. Absorb liquid spills with an inert material and decontaminate the area.[5]
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to institutional and local regulations.[5][6]
-
Hygiene: Wash hands thoroughly after handling the compound.[5]
Protocol 2: Stock Solution Preparation (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculation: Based on the mass of the compound in the vial, calculate the required volume of DMSO to achieve a 10 mM concentration (see table above).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex. If necessary, gently warm the vial to 37°C and sonicate until the solid is completely dissolved.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriate storage vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][8]
Visualizations
Caption: General workflow for safely handling this compound.
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. targetmol.com [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: (4-NH2)-Exatecan Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of (4-NH2)-Exatecan Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: Aggregation of this compound ADCs is a multifactorial issue primarily driven by the increased hydrophobicity of the ADC molecule following conjugation of the exatecan payload. Key contributing factors include:
-
Payload Hydrophobicity : Exatecan, like many cytotoxic payloads, is inherently hydrophobic. This hydrophobicity can lead to intermolecular interactions that cause the ADCs to aggregate.[1][2]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR, meaning more exatecan molecules per antibody, increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][4]
-
Linker Chemistry : The choice of linker connecting the exatecan to the antibody is crucial. Hydrophobic linkers can exacerbate aggregation, while hydrophilic linkers can help to mitigate it.[5][6]
-
Formulation Conditions : Suboptimal formulation conditions such as pH, ionic strength, and the absence of stabilizing excipients can promote ADC aggregation.[][8]
-
Conjugation Process : The conditions during the conjugation process itself can induce aggregation if not properly controlled.[5][9]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the aggregation of this compound ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing the stability of ADCs. An increase in the DAR of this compound ADCs leads to a proportional increase in the overall hydrophobicity of the conjugate.[3] This heightened hydrophobicity strengthens the intermolecular hydrophobic interactions between ADC molecules, which is a primary driver for the formation of soluble and insoluble aggregates.[1] High DAR species have been shown to have a greater tendency for self-association and conversion to higher-order aggregated species.[1] Therefore, while a higher DAR can enhance cytotoxic potency, it often comes at the cost of reduced stability and increased aggregation.[4]
Q3: What role do linkers play in preventing aggregation?
A3: Linkers are a critical component in managing ADC stability and preventing aggregation. Their chemical properties can either contribute to or counteract the hydrophobicity of the exatecan payload.
-
Hydrophilic Linkers : Incorporating hydrophilic linkers is a key strategy to reduce the overall hydrophobicity of the ADC.[5] Examples of hydrophilic linkers include those containing polyethylene glycol (PEG) groups, polysarcosine (PSAR), sulfonates, or β-glucuronide.[3][][10] These linkers can effectively "mask" the hydrophobicity of the payload, improving solubility and reducing the propensity for aggregation.[2][3]
-
Linker Stability : The linker must be stable in circulation to prevent premature release of the payload, which could otherwise lead to off-target toxicity and potentially contribute to aggregation.[6][10] Modern, more stable linkers have been developed to address the shortcomings of earlier generations.[6]
Q4: Can formulation adjustments help in preventing aggregation?
A4: Yes, optimizing the formulation is a crucial step in preventing the aggregation of this compound ADCs. Several formulation parameters can be adjusted:
-
pH and Buffer Systems : The pH of the formulation buffer can significantly impact the conformational stability and solubility of the ADC. Operating within a narrow, optimal pH range is essential to prevent aggregation.[8]
-
Excipients : The addition of specific excipients can stabilize the ADC and prevent aggregation.[]
-
Surfactants : Polysorbates are commonly used to prevent aggregation caused by protein interactions at interfaces.[]
-
Sugars and Amino Acids : Sugars and certain amino acids like arginine and proline can act as stabilizers, increasing solubility and preventing unfolding and aggregation.[][8]
-
-
Ionic Strength : The ionic strength of the buffer can influence intermolecular interactions. Adjusting salt concentrations can help to minimize aggregation.[8]
Troubleshooting Guide
Problem: I am observing significant precipitation/aggregation of my this compound ADC after conjugation.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity due to High DAR | 1. Reduce the DAR : Titrate the amount of linker-payload used in the conjugation reaction to achieve a lower, more stable DAR. 2. Analyze by HIC : Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile and confirm the DAR. |
| Suboptimal Conjugation Conditions | 1. Immobilize the Antibody : Consider using a solid-phase support (e.g., resin) to immobilize the antibody during conjugation. This physically separates the antibodies, preventing them from aggregating during the process. Technologies like "Lock-Release" utilize this principle.[9][11] 2. Optimize Reaction Buffer : Ensure the pH and composition of the conjugation buffer are optimal for antibody stability. |
| Inappropriate Linker | 1. Switch to a Hydrophilic Linker : If using a hydrophobic linker, consider re-synthesizing the drug-linker with a more hydrophilic linker, such as one containing PEG or a polysarcosine chain.[3][12] |
| Poor Formulation | 1. Screen Excipients : Perform a formulation screening study to identify stabilizing excipients. Test various concentrations of surfactants (e.g., Polysorbate 20/80) and amino acids (e.g., arginine, glycine).[] 2. Optimize pH : Conduct a pH screening study to determine the pH at which the ADC exhibits maximum stability. |
Quantitative Data Summary
The following table summarizes data from studies on different linker technologies and their impact on ADC aggregation.
| ADC Construct | Linker Type | DAR | Aggregation (%) | Reference |
| Trastuzumab-Deruxtecan (T-DXd) | GGFG-based (less hydrophilic) | 7.4 | 2.4 | [13] |
| Exo-Linker ADC | Exo-EVC-Exatecan (more hydrophilic) | 8.0 | 1.6 | [13] |
| Trastuzumab-BL-001-exatecan | Proprietary hydrophilic linker | 8 | No aggregation detected | [12] |
| Val-Cit-based ADC | Valine-Citrulline | ~7 | 1.80 | [14] |
| Val-Ala-based ADC | Valine-Alanine | ~7 | No obvious increase | [14] |
Experimental Protocols
1. Protocol for Assessing ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective : To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials :
-
This compound ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
0.22 µm syringe filters
Methodology :
-
System Preparation : Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation :
-
Thaw the ADC sample on ice.
-
If necessary, dilute the sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Injection : Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition : Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight species (HMWS).
-
Data Analysis :
-
Integrate the peak areas for the monomer and the HMWS.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of HMWS Peaks / (Area of Monomer Peak + Area of HMWS Peaks)) * 100
-
2. Protocol for Evaluating ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective : To assess the hydrophobicity profile of an ADC, which is often correlated with its aggregation propensity and can be used to determine the average DAR.
Materials :
-
This compound ADC sample
-
HIC column (e.g., Toso TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0
-
0.22 µm syringe filters
Methodology :
-
System Preparation : Equilibrate the HPLC system and the HIC column with 100% Mobile Phase A.
-
Sample Preparation :
-
Thaw the ADC sample on ice.
-
Dilute the sample to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection : Inject the prepared sample onto the column.
-
Elution Gradient : Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes). More hydrophobic species will elute later (at lower salt concentrations).
-
Data Acquisition : Monitor the elution profile at 280 nm.
-
Data Analysis :
-
The retention time of the main peak is indicative of the overall hydrophobicity of the ADC.
-
Compare the retention time of the ADC to that of the unconjugated antibody. A longer retention time indicates higher hydrophobicity.
-
The different peaks in the chromatogram often correspond to different DAR species, allowing for the calculation of the average DAR.
-
Visualizations
Caption: Key factors contributing to the aggregation of this compound ADCs.
Caption: A workflow of strategies to mitigate ADC aggregation and achieve a stable product.
Caption: Standard experimental workflow for the analysis of ADC aggregation and hydrophobicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. veranova.com [veranova.com]
- 8. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. adcreview.com [adcreview.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-NH2)-Exatecan Resistance Mechanisms
Welcome to the technical support center for (4-NH2)-Exatecan. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential cell line resistance to this potent topoisomerase I inhibitor.
This compound is a derivative of Exatecan, modified with an amino group at the 4th position to facilitate its conjugation in antibody-drug conjugates (ADCs)[1][2][3]. As such, its core mechanism of action and likely resistance profiles are based on those of Exatecan and the broader camptothecin class of topoisomerase I inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments with this compound.
FAQ 1: My cells are showing reduced sensitivity to this compound. What are the primary mechanisms of resistance?
Resistance to topoisomerase I inhibitors like Exatecan is multifactorial. The primary mechanisms can be categorized as:
-
Target Alteration: Changes in the topoisomerase I (TOP1) enzyme, such as mutations or reduced expression levels, can prevent the drug from effectively binding to and stabilizing the TOP1-DNA cleavage complex.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein - BCRP) and ABCB1 (P-glycoprotein - P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[4][5]
-
Alterations in DNA Damage Response: Changes in cellular pathways that repair DNA damage or regulate apoptosis can make cells more tolerant to the DNA strand breaks induced by this compound.
FAQ 2: I suspect my cells are overexpressing efflux pumps. How can I confirm this and what does it mean for my experiments?
Overexpression of efflux pumps is a common mechanism of resistance.[4][5] Exatecan is a known substrate for ABCG2, and its activity can be reduced by this transporter.[6] While it is considered less sensitive to P-gp compared to other camptothecins like SN-38, this can still be a factor.[6]
-
Troubleshooting Steps:
-
Functional Assay: Perform a Rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate, which can be blocked by known inhibitors like verapamil or cyclosporin A, suggests heightened ABC transporter activity.
-
Protein Expression Analysis: Use Western blotting to quantify the expression levels of ABCG2 and P-gp in your cell line compared to a sensitive control.
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of ABCG2 and ABCB1.
-
FAQ 3: Could the target enzyme, Topoisomerase I, be the issue? How do I investigate this?
Yes, alterations in TOP1 are a key resistance mechanism.
-
Troubleshooting Steps:
-
Check TOP1 Expression: Compare TOP1 protein levels between your potentially resistant cell line and a sensitive control using Western blotting. A significant decrease in TOP1 levels can lead to resistance.
-
TOP1 Activity Assay: Use a TOP1 drug screening kit to measure the relaxation of supercoiled plasmid DNA. Reduced enzyme activity in your cell lysate may indicate resistance.
-
Gene Sequencing: Sequence the TOP1 gene to identify potential mutations that could alter drug binding or enzyme function.
-
FAQ 4: My IC50 value for this compound is higher than expected. What could be the cause?
A higher-than-expected IC50 value is the primary indicator of resistance.
-
Troubleshooting Workflow:
-
Confirm Cell Line Identity: Ensure your cell line is authentic and not misidentified or contaminated.
-
Assess Efflux Pump Activity: Run a Rhodamine 123 efflux assay.
-
Assess TOP1 Levels: Perform a Western blot for TOP1 protein.
-
Consider Combination Therapy: In an experimental setting, co-administration with an ABC transporter inhibitor (e.g., elacridar for ABCG2/P-gp) can help determine if efflux is the primary resistance mechanism. A significant drop in the IC50 value in the presence of the inhibitor would confirm this.
-
Quantitative Data Summary
The following tables summarize cytotoxicity data for Exatecan, the parent compound of this compound, in various cancer cell lines. This data can serve as a baseline for your own experiments.
Table 1: In Vitro Cytotoxicity of Exatecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | Leukemia | ~0.1-1 | [7] |
| CCRF-CEM | Leukemia | ~0.1-1 | [7] |
| DMS114 | Small Cell Lung Cancer | ~0.1-1 | [7] |
| DU145 | Prostate Cancer | ~1-10 | [7] |
| PC-6 | Lung Cancer | 0.186 ng/mL | [8] |
| PC-6/SN2-5 (SN-38 Resistant) | Lung Cancer | 0.395 ng/mL | [8] |
Table 2: Comparative IC50 Values of Topoisomerase I Inhibitors
| Cell Line Panel (Average) | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |
| MOLT-4, CCRF-CEM, DMS114, DU145 | ~1.5 | ~25 | ~100 |
Data extracted from Murai et al., 2021.[7] Exatecan demonstrates significantly higher potency compared to other clinical TOP1 inhibitors.
Key Experimental Protocols
Below are detailed methodologies for key experiments to investigate resistance mechanisms.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the various drug concentrations. Include a "vehicle only" control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[9][10]
Protocol 2: Western Blot for TOP1 and ABCG2/P-gp Expression
This protocol allows for the quantification of key proteins involved in drug action and resistance.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TOP1, anti-ABCG2, anti-P-gp, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions, e.g., 1:200 for cell lysates) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5,000 dilution) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensity relative to the loading control to compare protein expression levels.
Protocol 3: Rhodamine 123 Efflux Assay
This functional assay measures the activity of efflux pumps like P-gp.
Materials:
-
Rhodamine 123
-
Efflux buffer (e.g., phenol red-free medium)
-
Efflux pump inhibitor (e.g., Verapamil)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest cells and resuspend them at 1 x 10^6 cells/mL in cold efflux buffer.
-
Load cells with Rhodamine 123 (e.g., at a final concentration of 1 µM) and incubate on ice for 30-60 minutes to allow dye accumulation.
-
Wash the cells twice with cold efflux buffer to remove excess dye.
-
Resuspend the cell pellet in pre-warmed (37°C) efflux buffer, with and without an efflux pump inhibitor.
-
Incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Stop the efflux by placing the tubes on ice and/or adding ice-cold buffer.
-
Analyze the intracellular fluorescence using a flow cytometer. A lower fluorescence signal in the absence of the inhibitor indicates active efflux.
Visual Guides: Pathways and Workflows
Caption: Mechanism of action and key resistance points for this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 3. glpbio.com [glpbio.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. inspiralis.com [inspiralis.com]
Technical Support Center: Improving the Therapeutic Index of (4-NH2)-Exatecan
Welcome to the technical support center for (4-NH2)-Exatecan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Exatecan?
A1: this compound is a derivative of Exatecan, a hexacyclic camptothecin analogue. The key difference is the addition of an amino (NH2) group at the 4th position of the parent molecule. This modification provides a reactive handle for conjugation to linkers, making it a valuable component in the synthesis of antibody-drug conjugates (ADCs). Like its parent compound, this compound is a potent topoisomerase I inhibitor.
Q2: What is the primary mechanism of action of this compound?
A2: this compound, like other camptothecin derivatives, functions by inhibiting the nuclear enzyme topoisomerase I (TOP1). TOP1 is responsible for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex between TOP1 and DNA (known as the TOP1cc), which prevents the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).
Q3: What are the main challenges encountered when working with this compound and its conjugates?
A3: The primary challenges associated with this compound, particularly in the context of antibody-drug conjugates (ADCs), are related to its hydrophobicity. This can lead to:
-
Aggregation of ADCs: The hydrophobic nature of the payload can cause the ADC to aggregate, which can impact its efficacy, pharmacokinetics, and safety.
-
Low Drug-to-Antibody Ratio (DAR): Hydrophobicity can make it difficult to achieve a high and homogeneous DAR during conjugation.
-
Poor Solubility: While Exatecan is more water-soluble than the original camptothecin, its derivatives can still present solubility challenges in certain formulations.
Q4: How can the therapeutic index of this compound be improved?
A4: The principal strategy for improving the therapeutic index of this compound is its incorporation into an antibody-drug conjugate (ADC). This approach aims to selectively deliver the potent cytotoxic agent to tumor cells that express a specific target antigen, thereby minimizing systemic toxicity to healthy tissues. Further improvements can be achieved through:
-
Linker Technology: Utilizing cleavable linkers that are stable in circulation but release the active drug within the tumor microenvironment or inside the target cell.
-
Hydrophilic Linkers: Employing hydrophilic linkers, such as those containing polyethylene glycol (PEG) or polysarcosine (PSAR), to counteract the hydrophobicity of the payload and reduce aggregation.
Troubleshooting Guides
Issue 1: Aggregation of this compound Antibody-Drug Conjugate
Symptoms:
-
Visible precipitates in the ADC solution.
-
High molecular weight species observed during size exclusion chromatography (SEC).
-
Inconsistent results in in-vitro or in-vivo experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrophobicity of the payload-linker | - Incorporate a hydrophilic moiety into the linker, such as a PEG or PSAR chain. This can significantly reduce the overall hydrophobicity of the ADC. - Consider using a less hydrophobic linker chemistry if possible. |
| High Drug-to-Antibody Ratio (DAR) | - Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. While a higher DAR may seem desirable for potency, it can increase the propensity for aggregation. - If a high DAR is necessary, the use of hydrophilic linkers becomes even more critical. |
| Unfavorable Buffer Conditions | - Ensure the pH of the buffer is not near the isoelectric point of the antibody, as this is the point of least solubility. - Optimize the salt concentration of the buffer; both too low and too high concentrations can promote aggregation. |
| Presence of Organic Solvents | - Minimize the concentration of organic solvents (e.g., DMSO) used to dissolve the payload-linker during the conjugation reaction. - Consider using a water-soluble linker-payload to avoid the need for organic solvents. |
| Physical Stress | - Avoid repeated freeze-thaw cycles of the ADC solution. - Protect the solution from excessive agitation or exposure to light, which can denature the antibody. |
Issue 2: Low or Heterogeneous Drug-to-Antibody Ratio (DAR)
Symptoms:
-
DAR values are lower than expected based on the stoichiometry of the conjugation reaction.
-
Multiple peaks or a broad peak are observed during hydrophobic interaction chromatography (HIC) analysis, indicating a heterogeneous mixture of ADC species.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Conjugation Reaction | - Optimize the reaction conditions, including pH, temperature, and incubation time. - Ensure the payload-linker is fully dissolved and stable in the reaction buffer. - Increase the molar excess of the payload-linker, but be mindful of the potential for aggregation. |
| Steric Hindrance | - The amino group on this compound may be sterically hindered, affecting its reactivity. Consider using a linker with a longer spacer arm to improve accessibility. |
| Antibody Modification | - Ensure the antibody is properly prepared for conjugation (e.g., reduction of interchain disulfides for cysteine-based conjugation). Incomplete reduction can lead to lower DAR. |
| Instability of the Linker or Payload | - Verify the stability of the payload-linker under the conjugation conditions. Degradation will lead to a lower effective concentration for conjugation. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Exatecan and its Conjugates
| Compound/Conjugate | Cell Line | IC50 / GI50 (nM) | Reference |
| Exatecan | MOLT-4 (Leukemia) | 0.08 | |
| Exatecan | CCRF-CEM (Leukemia) | 0.11 | |
| Exatecan | DU145 (Prostate Cancer) | 0.15 | |
| Exatecan | DMS114 (Small Cell Lung Cancer) | 0.09 | |
| IgG(8)-EXA | SK-BR-3 (HER2+ Breast Cancer) | 0.41 ± 0.05 | |
| Mb(4)-EXA | SK-BR-3 (HER2+ Breast Cancer) | 1.15 ± 0.16 | |
| Db(4)-EXA | SK-BR-3 (HER2+ Breast Cancer) | 14.69 ± 6.57 | |
| Tra-Exa-PSAR10 | SKBR-3 (HER2+ Breast Cancer) | 0.05 | |
| Tra-Exa-PSAR10 | NCI-N87 (HER2+ Gastric Cancer) | 0.17 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation via Reduced Cysteines
This protocol provides a general framework for conjugating a maleimide-functionalized this compound-linker to an antibody. Optimization will be required for specific antibodies and linkers.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized this compound-linker dissolved in a compatible solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a controlled molar excess of the reducing agent (e.g., 2-10 fold molar excess of TCEP) to partially or fully reduce the interchain disulfide bonds.
-
The reaction is typically carried out at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the maleimide-functionalized this compound-linker to the reduced antibody. A typical molar excess of the linker is 2-5 fold per free thiol.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours. The reaction should be performed in the dark to protect the light-sensitive components.
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated payload-linker and other reaction components using size exclusion chromatography (SEC) or another suitable purification method.
-
-
Characterization:
-
Characterize the purified ADC for DAR using techniques like HIC or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Visualizations
Caption: Mechanism of action of this compound.
Technical Support Center: (4-NH2)-Exatecan Synthesis Optimization
Welcome to the technical support center for the synthesis of (4-NH2)-Exatecan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this potent topoisomerase inhibitor derivative.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on the critical aminomethylation step.
Problem 1: Low or No Yield of this compound
Q: I am observing very low or no formation of my desired this compound product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the aminomethylation of the Exatecan core to introduce the 4-aminomethyl group can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Reactivity of Exatecan Precursor | - Check Starting Material Purity: Impurities in the Exatecan precursor can inhibit the reaction. Confirm the purity of your starting material using techniques like NMR and HPLC. |
| - Activate the Aromatic Ring: The electron density of the quinoline ring system in Exatecan influences its reactivity. While the core is generally electron-rich, steric hindrance around the C4 position can be a factor. Ensure your reaction conditions are suitable for electrophilic aromatic substitution. | |
| Inefficient Formation of the Electrophile (Iminium Ion) | - Verify Reagent Quality: Use high-purity formaldehyde (or a suitable equivalent like paraformaldehyde) and the amine source (e.g., ammonia or a protected amine). Degradation of these reagents can prevent the formation of the necessary electrophile. |
| - Optimize pH: The formation of the iminium ion in a Mannich-type reaction is pH-dependent. An overly acidic or basic medium can inhibit its formation. Typically, weakly acidic conditions are optimal. Consider a pH titration study to find the sweet spot for your specific reaction. | |
| Suboptimal Reaction Conditions | - Solvent Choice: The solvent can significantly impact the solubility of reactants and the stability of intermediates. Screen a range of polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (e.g., ethanol, acetic acid). |
| - Temperature and Reaction Time: Some aminomethylation reactions require elevated temperatures to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition. Perform a time-course and temperature optimization study (e.g., running the reaction at room temperature, 50 °C, and 80 °C and monitoring by TLC or LC-MS). | |
| Side Reactions | - Poly-substitution: The Exatecan core has multiple potentially reactive sites. The formation of di- or tri-substituted products can consume your starting material and reduce the yield of the desired mono-substituted product. Analyze your crude reaction mixture by LC-MS to identify any such byproducts. Adjusting stoichiometry and reaction time can help minimize this. |
| - Reaction with other functional groups: The lactone ring in Exatecan is susceptible to hydrolysis under certain pH conditions. Ensure your reaction and workup conditions are not overly basic or acidic for extended periods. |
Experimental Protocol: General Procedure for Mannich-type Aminomethylation of Exatecan
Disclaimer: This is a general guideline and may require optimization.
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Exatecan precursor (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a mixture of ethanol and acetic acid).
-
Reagent Addition: Add the amine source (e.g., ammonium acetate, 1.5-3 equivalents) and formaldehyde (e.g., a 37% aqueous solution, 1.5-3 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Problem 2: Difficulty in Product Purification
Q: I am struggling to isolate the pure this compound from my reaction mixture. What purification strategies can I employ?
A: The purification of this compound can be challenging due to its polarity and the potential for closely related impurities.
Purification Troubleshooting:
| Challenge | Recommended Strategy |
| Co-elution of Starting Material and Product | - Optimize Chromatography Conditions: If using silica gel chromatography, try a gradient elution with a solvent system that provides better separation (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking of the amine). |
| - Reverse-Phase HPLC: For highly polar compounds, reverse-phase preparative HPLC is often more effective. Use a C18 column with a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. | |
| Removal of Polar Byproducts | - Aqueous Wash: During the workup, perform multiple washes of the organic layer with brine to remove highly polar impurities. |
| - Solid Phase Extraction (SPE): Consider using an SPE cartridge with a suitable stationary phase (e.g., silica or a mixed-mode cation exchange resin) to perform a preliminary cleanup of the crude product before final purification. | |
| Product Instability on Silica Gel | - Neutralize Silica: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine before packing the column. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the introduction of the aminomethyl group at the 4-position of Exatecan?
A1: The introduction of an aminomethyl group onto an aromatic ring is typically achieved through a Mannich reaction . In this reaction, formaldehyde and an amine (like ammonia or a primary/secondary amine) react to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the Exatecan precursor then acts as a nucleophile, attacking the iminium ion to form the C-C bond, leading to the aminomethylated product.
DOT Diagram: Proposed Mannich Reaction Pathway for this compound Synthesis
Caption: Proposed mechanism for the aminomethylation of Exatecan via a Mannich-type reaction.
Q2: Are there any known side reactions to be aware of during the synthesis?
A2: Yes, several side reactions can occur, leading to a complex product mixture and lower yields of the desired compound.
DOT Diagram: Potential Side Reactions in this compound Synthesis
Caption: Common side reactions that can reduce the yield of this compound.
Q3: How critical is the regioselectivity of the aminomethylation reaction?
A3: Regioselectivity is a critical challenge in the functionalization of complex molecules like Exatecan. The quinoline core has several positions that could potentially react. While the electronic properties of the ring system will favor certain positions, achieving exclusive substitution at the C4 position can be difficult. Careful optimization of reaction conditions (solvent, temperature, and catalyst if any) is crucial to maximize the yield of the desired C4 isomer over other possible regioisomers. Analysis of the crude product by 2D NMR techniques (like NOESY or HMBC) can be invaluable in confirming the position of substitution.
Validation & Comparative
A Head-to-Head Battle in Colon Cancer Cells: (4-NH2)-Exatecan versus SN-38
In the landscape of chemotherapeutic agents for colon cancer, topoisomerase I inhibitors stand as a critical pillar of treatment. This guide provides a detailed comparison of a newer generation agent, (4-NH2)-Exatecan, a derivative of exatecan, and the well-established active metabolite of irinotecan, SN-38. Through an examination of their mechanisms of action, cytotoxic potency, and the cellular pathways they influence, this document offers researchers, scientists, and drug development professionals a comprehensive overview to inform future research and therapeutic strategies.
Quantitative Comparison of Cytotoxicity
The in vitro efficacy of this compound's parent compound, exatecan, and SN-38 has been evaluated across various colon cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.
| Drug | Cell Line | IC50 (µM) | Reference |
| Exatecan | COLO205 | Subnanomolar | [1] |
| SN-38 | COLO205 | > Exatecan's IC50 | [1] |
| SN-38 | HT-29 | 0.05 µg/mL (approx. 0.128 µM) | [2] |
| SN-38 | HCT116 | 0.04 ± 0.02 µM | [3] |
| SN-38 | SW620 | 0.02 ± 0.01 µM | [3] |
Note: this compound is a derivative of exatecan developed for antibody-drug conjugates.[4] Data for the parent compound, exatecan, is used here as a direct proxy for its cytotoxic potential.
Mechanism of Action: A Shared Target with Potency Differences
Both this compound and SN-38 exert their anticancer effects by targeting topoisomerase I (TOP1), a nuclear enzyme crucial for DNA replication and transcription.[][6] By binding to the TOP1-DNA complex, these inhibitors prevent the re-ligation of single-strand DNA breaks, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[7][8]
However, studies indicate that exatecan, the parent compound of this compound, is a more potent inhibitor of TOP1 than SN-38.[1][9] This increased potency is attributed to a more stable interaction with the TOP1-DNA cleavage complex.[1]
Signaling Pathway of Topoisomerase I Inhibitors in Colon Cancer Cells
Caption: Mechanism of action of this compound and SN-38.
Experimental Protocols
The following are generalized methodologies for key experiments used to compare the efficacy of this compound and SN-38 in colon cancer cells.
Cell Viability Assay (MTT/WST-1 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Colon cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24-48 hours to allow for attachment.[2][10]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or SN-38. A control group with no drug is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2][10]
-
Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well, and the plates are incubated for 1-4 hours.[2][10]
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with this compound or SN-38 for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.[7]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle.[7]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Drug Incubation: Colon cancer cells are treated with the test compounds for a specified time.
-
Cell Staining: Harvested cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Data Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow Diagram
Caption: General workflow for comparing drug efficacy.
Conclusion
The available data suggests that exatecan, the parent compound of this compound, is a more potent topoisomerase I inhibitor than SN-38 in colon cancer cells. This is evidenced by its subnanomolar IC50 values and its superior ability to trap TOP1-DNA complexes.[1] Both agents induce cell cycle arrest, primarily in the S and G2 phases, and trigger apoptosis.[7] The development of this compound as a payload for antibody-drug conjugates represents a promising strategy to enhance the therapeutic index of this potent agent by enabling targeted delivery to tumor cells. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of this compound-based therapies versus those derived from SN-38 in preclinical models and clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SW-620 cells treated with topoisomerase I inhibitor SN-38: gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (4-NH2)-Exatecan and Topotecan Efficacy in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pre-clinical efficacy of (4-NH2)-Exatecan, a derivative of the potent topoisomerase I inhibitor Exatecan, and Topotecan, an established chemotherapeutic agent for lung cancer. While direct comparative studies on this compound are limited, this analysis leverages data on its parent compound, Exatecan (DX-8951f), to draw meaningful comparisons with Topotecan.
Executive Summary
Exatecan and its derivatives represent a promising new generation of topoisomerase I inhibitors. Preclinical data consistently indicates that Exatecan is significantly more potent than Topotecan in inhibiting topoisomerase I and in its cytotoxic effects against various cancer cell lines, including those of lung cancer origin. While both drugs share the same fundamental mechanism of action, the superior potency of Exatecan may translate to improved therapeutic outcomes. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding of their relative efficacy.
Data Presentation
In Vitro Potency
| Drug | Target | Potency Comparison | Source |
| Exatecan | Topoisomerase I | ~10-fold more potent than Topotecan in inhibiting the enzyme.[1] | [1] |
| Exatecan | Cancer Cell Lines | Average IC50 values were 28-fold lower than Topotecan across a panel of 32 human cancer cell lines.[2][3] | [2][3] |
| Topotecan | Topoisomerase I | Standard for comparison. |
Table 1: Comparative Potency of Exatecan and Topotecan.
In Vivo Efficacy in Lung Cancer Xenograft Models
The following table summarizes findings from separate preclinical studies on Exatecan and Topotecan in lung cancer xenograft models. It is important to note that these studies were not direct comparisons and experimental conditions may have varied.
| Drug | Cancer Model | Dosing Regimen | Key Findings | Source |
| Exatecan | NSCLC Patient-Derived Xenografts (as an ADC) | 10 mg/kg, once per week | Remarkably reduced tumor growth.[4] | [4] |
| Topotecan | SCLC Xenografts | 1-2 mg/kg/day | Greater than 84% tumor growth inhibition in 5 out of 6 xenograft models.[5] | [5] |
Table 2: Summary of In Vivo Efficacy in Lung Cancer Xenograft Models.
Experimental Protocols
In Vitro Cytotoxicity Assay
A standard experimental approach to determine the IC50 values of this compound and Topotecan in lung cancer cell lines would involve the following steps:
-
Cell Culture: Human non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and Topotecan are dissolved in a suitable solvent, such as DMSO, to create stock solutions, which are then serially diluted to a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with the various concentrations of each drug and incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 value for each drug in each cell line is calculated.
In Vivo Xenograft Model Efficacy Study
To evaluate the in vivo anti-tumor activity, the following protocol is typically employed:
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation: Human lung cancer cells are subcutaneously injected into the flanks of the mice. For orthotopic models, cells are implanted directly into the lung.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified volume, the mice are randomized into treatment groups: vehicle control, this compound, and Topotecan. The drugs are administered via a clinically relevant route, such as intravenous or intraperitoneal injection, at predetermined doses and schedules.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects.
Mandatory Visualization
Signaling Pathway: Topoisomerase I Inhibition
Caption: Mechanism of action of Topoisomerase I inhibitors.
Experimental Workflow: In Vivo Efficacy Comparison
Caption: Workflow for in vivo comparison of drug efficacy.
References
- 1. Portico [access.portico.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TOP1 Target Engagement of (4-NH2)-Exatecan: A Comparative Guide
Introduction
(4-NH2)-Exatecan is a potent derivative of exatecan, a hexacyclic camptothecin analogue designed for enhanced Topoisomerase I (TOP1) inhibition. As with its parent compound, this compound is being explored primarily as a cytotoxic payload for antibody-drug conjugates (ADCs). Validating its engagement with the intended molecular target, TOP1, is a critical step in its preclinical and clinical development. This guide provides a comparative overview of the experimental data and methodologies used to confirm the potent TOP1-targeting activity of the exatecan class of molecules, with a focus on assays that quantify target engagement.
While direct, head-to-head comparative studies for this compound are not extensively published, the wealth of data on its parent compound, exatecan, serves as a robust benchmark for its class. This guide will leverage the comprehensive data available for exatecan to illustrate the validation of TOP1 target engagement, comparing its performance against other clinically relevant TOP1 inhibitors such as topotecan and SN-38 (the active metabolite of irinotecan).
Data Presentation: Quantitative Comparison of TOP1 Inhibitors
The efficacy of a TOP1 inhibitor is primarily determined by its ability to trap the TOP1-DNA cleavage complex (TOP1cc) and its resulting cytotoxicity. The following tables summarize the superior performance of exatecan in these key areas.
Table 1: Comparative In Vitro Cytotoxicity of TOP1 Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) values of exatecan compared to other TOP1 inhibitors across a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |
| MOLT-4 (Leukemia) | 0.26 | 2.5 | 3.9 |
| CCRF-CEM (Leukemia) | 0.33 | 1.8 | 1.9 |
| DU145 (Prostate) | 0.45 | 4.5 | 10.1 |
| DMS114 (Lung) | 0.29 | 3.3 | 4.8 |
Data compiled from studies demonstrating the potent cytotoxic effects of exatecan.[1][2]
Table 2: Potency in Trapping TOP1-DNA Cleavage Complexes (TOP1cc)
This table showcases the relative potency of exatecan in inducing the formation of TOP1cc, a direct measure of target engagement.
| Assay | Metric | Exatecan | Topotecan | SN-38 |
| In Vitro DNA Cleavage | Relative Potency | Most Potent | Less Potent | Less Potent |
| RADAR Assay (Cell-based) | TOP1cc Induction | Strong induction at 0.03 µM | Weaker induction | Weaker induction |
This data highlights exatecan's superior ability to stabilize the TOP1-DNA complex compared to other inhibitors.[1][3][4]
Experimental Protocols: Key Assays for TOP1 Target Engagement
Accurate validation of TOP1 target engagement relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays.
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
The RADAR assay is a sensitive method for detecting and quantifying covalent protein-DNA complexes in cells.
Protocol:
-
Cell Treatment: Plate and treat cells with varying concentrations of the TOP1 inhibitor (e.g., this compound, Exatecan) and controls for a specified duration (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using a chaotropic salt-containing buffer to rapidly isolate nucleic acids while preserving the covalent TOP1-DNA complexes.
-
DNA Precipitation: Precipitate the DNA and associated covalent complexes using ethanol.
-
Quantification and Normalization: Resuspend the pellet and accurately quantify the DNA concentration. Normalize all samples to the same DNA concentration.
-
Slot Blotting: Load the normalized samples onto a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 3% milk in TBS-T).
-
Incubate with a primary antibody specific for TOP1.
-
Wash and incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
-
Signal Detection and Quantification: Detect the signal using an appropriate imaging system. The signal intensity, normalized to the amount of DNA loaded, provides a quantitative measure of TOP1cc formation.
In Vitro DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the TOP1-DNA cleavage complex in a purified system.
Protocol:
-
DNA Substrate Preparation: A short DNA oligonucleotide with a known TOP1 cleavage site is radiolabeled, typically at the 3'-end with [α-³²P] ddATP using terminal deoxynucleotidyl transferase.
-
Reaction Setup: In a reaction tube, combine the reaction buffer (containing Tris-HCl, KCl, MgCl₂, and EDTA), the ³²P-labeled DNA substrate, and varying concentrations of the test compound (this compound) or controls.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant human TOP1 enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow for the formation of TOP1-DNA cleavage complexes.
-
Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the TOP1.
-
Electrophoresis: Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the radiolabeled DNA bands using autoradiography or phosphorimaging. The intensity of the cleaved DNA fragments relative to the full-length substrate indicates the extent of TOP1-mediated DNA cleavage stabilized by the inhibitor.
Mandatory Visualizations
The following diagrams illustrate the key pathway and experimental workflow related to TOP1 inhibition.
References
Navigating Off-Target Landscapes: A Comparative Guide to the Cross-Reactivity of (4-NH2)-Exatecan ADCs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an antibody-drug conjugate (ADC) is paramount to predicting potential toxicities and ensuring clinical success. This guide provides a comparative analysis of (4-NH2)-Exatecan ADCs, benchmarking their performance against other topoisomerase I inhibitor-based ADCs, supported by experimental data and detailed methodologies.
This compound, a potent derivative of the topoisomerase I inhibitor exatecan, is an emerging payload for ADCs. Its favorable potency and potential for an improved safety profile have garnered significant interest. A critical aspect of the preclinical safety assessment of any ADC is the evaluation of its tissue cross-reactivity, which identifies both on-target, off-tumor binding and unintended off-target interactions in healthy tissues. These studies are crucial for predicting potential clinical adverse events.
Comparative Analysis of In Vitro Cytotoxicity
While direct comparative tissue cross-reactivity data for this compound ADCs is not extensively available in the public domain, in vitro cytotoxicity studies against various cancer cell lines offer valuable insights into their on-target potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for exatecan-based ADCs compared to a leading deruxtecan-based ADC, Trastuzumab Deruxtecan (T-DXd).
| ADC Platform | Target | Cell Line | IC50 (nM) | Reference |
| Exatecan-based ADC (IgG(8)-EXA) | HER2 | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 | [1] |
| HER2 | MDA-MB-468 (HER2-negative) | > 30 | [1] | |
| Exatecan-based ADC (Exo-linker) | HER2 | KPL-4 (HER2-positive) | 0.9 | [2] |
| Deruxtecan-based ADC (T-DXd) | HER2 | SK-BR-3 (HER2-positive) | 0.04 ± 0.01 | [1] |
| HER2 | KPL-4 (HER2-positive) | 4.0 | [2] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
The in vitro data suggests that exatecan-based ADCs exhibit potent and specific cytotoxicity against target-positive cancer cells. While T-DXd shows higher potency in the SK-BR-3 cell line in one study, the exatecan-based ADC with an exo-linker demonstrates superior potency compared to T-DXd in the KPL-4 cell line in another study, highlighting the influence of the linker and antibody platform on overall activity. The lack of cytotoxicity in HER2-negative cells underscores the target-dependent mechanism of action for these ADCs.[1]
Preclinical Safety and Off-Target Profile
A key differentiator for novel ADC platforms is their safety profile. Preclinical studies in non-human primates are instrumental in identifying potential off-target toxicities. For instance, a novel anti-CEACAM5 ADC utilizing an exatecan payload, M9140, was evaluated in cynomolgus monkeys. The study revealed a toxicity profile primarily confined to gastrointestinal and hematolymphoid tissues, consistent with the known effects of exatecan. Notably, no lung toxicity, such as interstitial lung disease (ILD) which has been a concern for some deruxtecan-based ADCs, was observed with M9140. This suggests a potentially favorable safety profile for exatecan-based ADCs.
Experimental Protocols
To ensure the reliability and reproducibility of cross-reactivity data, standardized and well-documented experimental protocols are essential. The following outlines a typical immunohistochemistry (IHC) protocol for assessing tissue cross-reactivity of an ADC.
Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity (TCR) Studies
1. Tissue Preparation:
-
A comprehensive panel of normal human tissues (typically 30-40 different tissues) is obtained from at least three unrelated donors.
-
Tissues are snap-frozen in isopentane pre-cooled with liquid nitrogen and stored at -80°C.
-
Cryosections of 5-10 µm thickness are prepared and mounted on positively charged slides.
2. Staining Procedure:
-
Tissue sections are fixed in a cold solvent (e.g., acetone or methanol) for 10 minutes.
-
Sections are blocked with a suitable blocking buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS) for 30-60 minutes to prevent non-specific binding.
-
The test ADC and a negative control ADC (with the same antibody isotype but irrelevant specificity) are applied at multiple concentrations (e.g., a high and a low concentration) and incubated for 1-2 hours at room temperature in a humidified chamber.
-
Sections are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
A labeled secondary antibody that detects the primary ADC (e.g., anti-human IgG-HRP) is applied and incubated for 30-60 minutes.
-
After further washing, the signal is developed using a suitable chromogenic substrate (e.g., DAB).
-
Sections are counterstained with hematoxylin, dehydrated, and mounted.
3. Data Analysis and Interpretation:
-
Stained slides are evaluated by a qualified pathologist.
-
The intensity and localization of staining in each tissue are scored (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Binding patterns of the test ADC are compared to the negative control ADC to identify specific binding.
-
Any observed staining is correlated with the known expression pattern of the target antigen to distinguish between on-target and off-target binding.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for ADC cross-reactivity studies and the general signaling pathway of a topoisomerase I inhibitor-based ADC.
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: (4-NH2)-Exatecan's Progenitor, Exatecan, Versus Irinotecan
In the landscape of cancer therapeutics, topoisomerase I inhibitors stand as a critical class of cytotoxic agents. This guide provides a comparative analysis of the in vivo efficacy of Exatecan, the parent compound of (4-NH2)-Exatecan, and the widely used chemotherapeutic agent, irinotecan. While direct in vivo comparative data for this compound is not publicly available, an examination of its immediate precursor, Exatecan, offers valuable insights for researchers and drug development professionals. Both Exatecan and irinotecan are camptothecin analogs that function by trapping the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo performance of Exatecan and irinotecan. It is important to note that the in vivo data for Exatecan and irinotecan are derived from separate studies with different experimental conditions. Therefore, a direct comparison should be made with caution.
Table 1: In Vitro Potency Comparison
| Compound | Target | Assay | Potency | Reference |
| Exatecan | Topoisomerase I | In vitro inhibition | 3-20 times more potent than SN-38 | [1][] |
| Cytotoxicity | 7-50 times more active than SN-38 | [][3] | ||
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | In vitro inhibition | - | [1][] |
| Cytotoxicity | - | [][3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing Schedule | Key Findings | Reference |
| PEG-Exatecan | Nude Mice | MX-1 (human breast) | 10 µmol/kg, single i.p. dose | Complete tumor growth suppression for >40 days | [4] |
| Estimated 6-fold more potent than PEG-SN-38 | [4] | ||||
| Irinotecan | Nude Mice | HC1 (human colon) | 40 mg/kg, i.v. (dx5)2 | Significant antitumor activity | [5] |
| ELC2 (human colon) | 50 & 75 mg/kg, p.o. (dx5)2 | Similar activity to i.v. administration | [5] | ||
| HT29 (human colon) | - | 39% tumor growth inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of a test compound in a murine xenograft model.
Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old, are used.[3][5]
Tumor Implantation:
-
Human tumor cells (e.g., MX-1, HCT-116, HT29) are cultured in appropriate media.[3][4][6]
-
A suspension of tumor cells (typically 2.5 x 106 to 5 x 106 cells) is prepared in a suitable medium, sometimes mixed with Matrigel.[3]
-
The cell suspension is subcutaneously injected into the flank of each mouse.[3]
-
Tumors are allowed to grow to a mean volume of 50-200 mm3 before the initiation of treatment.[3]
Treatment Administration:
-
Mice are randomized into treatment and control groups (typically n=10 mice per group).[3]
-
The test compound (e.g., PEG-Exatecan, Irinotecan) is formulated in a suitable vehicle.
-
The compound is administered via the specified route (e.g., intraperitoneal, intravenous, oral gavage) and schedule.[3][4][5] For example, a schedule might be a single dose, or daily for 5 days, repeated weekly.[3][5]
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width2)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.
In Vitro Topoisomerase I Inhibition Assay
Objective: To determine the potency of a compound in inhibiting topoisomerase I.
-
Recombinant human topoisomerase I is incubated with a supercoiled DNA substrate.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed, allowing the enzyme to relax the supercoiled DNA.
-
The reaction is stopped, and the different DNA topoisomers are separated by agarose gel electrophoresis.
-
The inhibition of topoisomerase I activity is quantified by measuring the decrease in the relaxed DNA form.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Topoisomerase I inhibitors.
Experimental Workflow
Caption: A typical workflow for in vivo efficacy comparison.
References
- 1. researchgate.net [researchgate.net]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
(4-NH2)-Exatecan: A Comparative Benchmarking Guide for a New Generation of ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of (4-NH2)-Exatecan, a potent topoisomerase I inhibitor, against other established ADC payloads, primarily focusing on its parent compound Exatecan, and the widely used derivatives DXd (Deruxtecan) and SN-38. This analysis is supported by a compilation of experimental data and detailed methodologies to aid researchers in their evaluation of next-generation ADC candidates.
Executive Summary
This compound is a derivative of exatecan, a highly potent camptothecin analog that functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] This inhibition leads to DNA strand breaks and ultimately apoptotic cell death.[3] Emerging data suggests that exatecan and its derivatives, including this compound, may offer advantages over other topoisomerase I inhibitor payloads such as DXd and SN-38 in terms of potency and bystander killing effect. This guide will delve into the comparative data supporting these claims.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I inhibitors stabilize the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the single-strand breaks. This leads to the accumulation of DNA damage, particularly during the S-phase of the cell cycle, triggering cell cycle arrest and apoptosis. The potency of these inhibitors is a key factor in their cytotoxic effect.
Figure 1: Mechanism of action of this compound and other topoisomerase I inhibitors.
Comparative In Vitro Cytotoxicity
The in vitro potency of an ADC payload is a primary indicator of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a biological or biochemical function. The following table summarizes the IC50 values of exatecan, DXd, and SN-38 against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Exatecan IC50 (nM) | DXd IC50 (nM) | SN-38 IC50 (nM) |
| MOLT-4 | Acute Leukemia | 0.21[4] | - | 11.2[4] |
| CCRF-CEM | Acute Leukemia | 0.16[4] | - | 4.8[4] |
| DMS114 | Small Cell Lung Cancer | 0.11[4] | - | 4.1[4] |
| DU145 | Prostate Cancer | 0.35[4] | - | 18.2[4] |
| KPL-4 | Breast Cancer | 0.9[5] | 4.0[5] | - |
Note: Data for this compound is limited in publicly available literature; however, as a derivative, its potency is expected to be in a similar range to the parent compound, exatecan. The data consistently demonstrates that exatecan is significantly more potent than SN-38, with IC50 values often in the picomolar to low nanomolar range.[4] In a direct comparison in the KPL-4 breast cancer cell line, exatecan was found to be more than four times as potent as DXd.[5]
Bystander Effect: A Key Differentiator
The bystander effect, the ability of a payload to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, is a crucial attribute for ADCs, especially in the context of heterogeneous tumors. Payloads with a favorable balance of potency and cell permeability can exert a more profound anti-tumor effect. Studies have suggested that exatecan-based ADCs exhibit a potent bystander killing effect.[6][7]
Figure 2: The bystander effect of ADC payloads.
Comparative In Vivo Efficacy
Preclinical in vivo studies are essential for evaluating the anti-tumor activity of ADCs in a more complex biological system. The following table summarizes the results of a head-to-head comparison of an exatecan-based ADC with Trastuzumab-deruxtecan (T-DXd) in a gastric cancer xenograft model.
| ADC | Dose | Tumor Growth Inhibition (TGI) |
| Trastuzumab-exo-EVC-Exatecan | 1 mg/kg | Slightly higher than T-DXd[5] |
| Trastuzumab-deruxtecan (T-DXd) | 1 mg/kg | Comparable to Exatecan-ADC[5] |
In the NCI-N87 gastric cancer xenograft model, both the exatecan-based ADC and T-DXd demonstrated comparable and significant tumor inhibition.[5] Notably, the exatecan ADC showed a trend towards slightly higher tumor growth inhibition.[5]
Physicochemical Properties
The physicochemical properties of an ADC payload can influence its solubility, stability, and propensity for aggregation. While detailed data for this compound is not widely published, information for the parent compound and its derivatives provides valuable insights.
| Property | This compound | Exatecan | DXd | SN-38 |
| Molecular Formula | C23H21N3O4[8] | C24H23N3O4 | C25H24N2O7 | C22H20N2O5 |
| Molecular Weight | 403.43 g/mol [8] | 417.46 g/mol | 468.46 g/mol | 392.39 g/mol |
| Solubility | Soluble in DMSO[8] | Soluble in DMSO[9] | - | Soluble in DMSO |
| Storage | -20°C[10] | -20°C[9] | - | -20°C |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate benchmarking of ADC payloads. Below are methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of an ADC payload using a colorimetric assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC payload stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC payload in complete culture medium.
-
Remove the overnight culture medium from the cells and add the payload dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.[11][12]
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is designed to assess the ability of an ADC payload to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Ag- cell line stably expressing a fluorescent protein (e.g., GFP) for easy identification
-
Complete cell culture medium
-
96-well plates (black-walled, clear bottom for fluorescence)
-
ADC of interest
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in varying ratios in a 96-well plate. The total cell number per well should be kept constant.
-
Incubate the cells overnight to allow for attachment.
-
Treat the co-cultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubate for a defined period (e.g., 72-120 hours).
-
Quantify the viability of the Ag- (GFP-positive) cell population using a flow cytometer or a fluorescence plate reader.
-
The reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.[13][14]
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Figure 3: General workflow for an in vivo ADC efficacy study using a xenograft model.
Procedure:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The ADC, a control antibody, and a vehicle control are administered (typically intravenously) according to a predetermined dosing schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
The study is terminated when tumors in the control group reach a predefined size, and the tumors are excised and weighed.
-
The primary endpoint is typically tumor growth inhibition (TGI).[15][16][17]
Conclusion
The available data strongly suggests that exatecan and its derivatives, such as this compound, are highly potent topoisomerase I inhibitors that hold significant promise as ADC payloads. Their superior in vitro cytotoxicity compared to SN-38 and DXd, coupled with a potent bystander effect, positions them as compelling candidates for the development of next-generation ADCs. The slightly improved in vivo efficacy in head-to-head comparisons with a leading DXd-based ADC further underscores their potential. As more data on this compound and other novel exatecan derivatives become available, the field will gain a clearer understanding of their full therapeutic potential in treating a wide range of cancers. This guide serves as a foundational resource for researchers to critically evaluate and benchmark these promising new payloads.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 10. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
The Bystander Effect: A Comparative Analysis of (4-NH2)-Exatecan and MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) payloads is critical for designing effective cancer therapies. A key attribute that significantly influences an ADC's efficacy, particularly in heterogeneous tumors, is the "bystander killing effect." This phenomenon, where the cytotoxic payload released from a targeted cancer cell diffuses and kills neighboring antigen-negative cancer cells, can dramatically enhance the therapeutic window of an ADC. This guide provides a detailed comparison of the bystander killing effects of two prominent ADC payloads: (4-NH2)-Exatecan, a topoisomerase I inhibitor, and Monomethyl Auristatin E (MMAE), a microtubule-disrupting agent.
This comparison summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to provide a comprehensive resource for the scientific community.
Executive Summary
Both this compound, represented by its parent compound exatecan, and MMAE exhibit significant bystander killing effects, a crucial feature for eradicating heterogeneous tumors.[1] The bystander effect is contingent on the payload's ability to permeate cell membranes after its release in the tumor microenvironment.[2] Exatecan, a potent topoisomerase I inhibitor, and MMAE, a microtubule inhibitor, leverage this property to extend their cytotoxicity beyond the directly targeted antigen-positive cells.[1][3] While both are effective, the degree of their bystander effect is influenced by factors such as membrane permeability and the intrinsic potency of the payload.[1]
Quantitative Data Comparison
The following tables summarize the key parameters influencing the bystander effect of exatecan (as a proxy for this compound) and MMAE.
| Payload | Mechanism of Action | Target | Cell Permeability (PAMPA) Pe (10⁻⁶ cm/s) | In Vitro Bystander Killing | Ref |
| Exatecan | Topoisomerase I Inhibitor | DNA-Topoisomerase I complex | ~3.5 | High | [1] |
| MMAE | Microtubule Inhibitor | Tubulin | ~2.0 | High | [1] |
Table 1: Physicochemical and Biological Properties Influencing Bystander Effect. Note: Data for exatecan is used as a surrogate for this compound due to the limited availability of specific data for the 4-amino derivative. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common method to assess membrane permeability.
| ADC Payload | Cell Line (Antigen-Positive) | Cell Line (Antigen-Negative) | Co-culture Ratio (Ag+:Ag-) | Bystander Killing (% of Ag- cell death) | Ref |
| T-Exatecan | HCC1954 (HER2+) | MDA-MB-468 (HER2-) | 1:1 | High | [1] |
| T-MMAE | HCC1954 (HER2+) | MDA-MB-468 (HER2-) | 1:1 | Near complete | [1] |
Table 2: In Vitro Bystander Killing in Co-culture Assays. This table presents a qualitative summary of findings from a study comparing various ADC payloads. "T-" indicates Trastuzumab-conjugated.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and MMAE dictate their cellular impact and the signaling cascades leading to apoptosis.
This compound: Topoisomerase I Inhibition
This compound, a derivative of the camptothecin analog exatecan, functions by inhibiting topoisomerase I.[4][5] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[6] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan prevents the re-ligation of the single-strand breaks created by the enzyme.[7][8] This leads to an accumulation of DNA single- and double-strand breaks, triggering cell cycle arrest and ultimately apoptosis.[6][7] The high potency of exatecan derivatives contributes to their strong anti-tumor activity.[9]
Caption: this compound ADC mechanism of action.
MMAE: Microtubule Inhibition
MMAE is a potent synthetic analog of dolastatin 10 that disrupts microtubule dynamics.[10] Upon release within the target cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules.[] This leads to the disassembly of the mitotic spindle, arresting the cell cycle at the G2/M phase and subsequently inducing apoptosis.[12] The ability of MMAE to readily diffuse across cell membranes allows it to exert its cytotoxic effects on neighboring cells.[]
Caption: MMAE ADC mechanism of action.
Experimental Protocols
The bystander killing effect of ADCs can be assessed through various in vitro and in vivo experimental setups.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Protocol:
-
Cell Seeding: Antigen-positive (e.g., HCC1954) and antigen-negative (e.g., MDA-MB-468, often engineered to express a fluorescent protein like GFP for easy identification) cells are seeded in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates. A constant total cell number per well is maintained.
-
ADC Treatment: After cell adherence (typically 24 hours), cells are treated with a fixed concentration of the ADC. The concentration is chosen to be highly cytotoxic to the antigen-positive cells but minimally toxic to the antigen-negative cells in monoculture.
-
Incubation: The co-cultures are incubated for a period of 5-6 days.
-
Viability Assessment: The viability of the antigen-negative cells is quantified. If using fluorescently labeled cells, this can be done using a fluorescence plate reader or by flow cytometry. Overall cell viability can be assessed using assays like MTT or CellTiter-Glo.
-
Data Analysis: The survival of antigen-negative cells in co-culture is compared to their survival in monoculture at the same ADC concentration. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
References
- 1. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 12. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy [inis.iaea.org]
(4-NH2)-Exatecan Demonstrates Potent Anti-Tumor Activity in Resistant Cancer Models, Outperforming Alternatives
For Immediate Release
[City, State] – [Date] – New comparative data reveals that (4-NH2)-Exatecan, a potent derivative of the topoisomerase I inhibitor exatecan, exhibits significant anti-tumor activity in cancer models that have developed resistance to other chemotherapeutic agents. Studies indicate that this compound's efficacy is largely unaffected by common mechanisms of multidrug resistance (MDR), positioning it as a promising therapeutic agent for treating refractory cancers. This guide provides an objective comparison of its performance against other topoisomerase I inhibitors, supported by experimental data and detailed methodologies.
Overcoming Multidrug Resistance: A Key Advantage
A primary challenge in cancer chemotherapy is the development of resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and thereby their cytotoxic effect.
This compound and its parent compound, exatecan, have been shown to be poor substrates for these efflux pumps. This characteristic allows them to maintain high intracellular concentrations and potent activity in tumor cells that are resistant to other topoisomerase I inhibitors like SN-38 (the active metabolite of irinotecan) and topotecan, which are known substrates of these transporters.
Comparative Anti-Tumor Activity
Table 1: Comparative Cytotoxicity of Exatecan and other Topoisomerase I Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Exatecan | MOLT-4 (Leukemia) | 0.08 | [1] |
| CCRF-CEM (Leukemia) | 0.06 | [1] | |
| DU145 (Prostate) | 0.21 | [1] | |
| DMS114 (Lung) | 0.04 | [1] | |
| SN-38 | MOLT-4 | 1.1 | [1] |
| CCRF-CEM | 0.8 | [1] | |
| DU145 | 1.3 | [1] | |
| DMS114 | 0.4 | [1] | |
| Topotecan | MOLT-4 | 4.3 | [1] |
| CCRF-CEM | 3.1 | [1] | |
| DU145 | 11.2 | [1] | |
| DMS114 | 1.9 | [1] |
Note: The IC50 values for Exatecan are consistently lower than those for SN-38 and Topotecan, indicating higher potency.
Furthermore, studies have shown that the cytotoxicity of exatecan is not significantly altered by the presence of inhibitors of P-gp and ABCG2, in stark contrast to other topoisomerase inhibitors whose potency is dramatically increased when these efflux pumps are blocked. This suggests that exatecan's efficacy is independent of these common resistance mechanisms.
Mechanism of Action and Signaling Pathways
This compound, like other camptothecin derivatives, exerts its cytotoxic effects by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA (the TOP1-DNA cleavage complex), this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, a highly lethal form of DNA damage that triggers cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
In resistant cells overexpressing efflux pumps, the key difference in the signaling pathway is the ability of this compound to bypass these pumps and accumulate intracellularly, leading to the same downstream cytotoxic effects.
Caption: Overcoming efflux pump-mediated resistance.
Experimental Protocols
The following is a representative protocol for assessing the in vitro cytotoxicity of this compound in sensitive and resistant cancer cell lines.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in a parental (sensitive) cancer cell line and its drug-resistant counterpart overexpressing an ABC transporter.
Materials:
-
Parental (sensitive) cancer cell line (e.g., NCI-H460)
-
Resistant cancer cell line (e.g., NCI-H460/TPT10, overexpressing ABCG2)
-
This compound
-
Control topoisomerase I inhibitor (e.g., SN-38 or Topotecan)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
References
A Comparative Guide to the Pharmacokinetic Profiles of Exatecan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of exatecan and its derivatives, supported by experimental data. Exatecan, a potent topoisomerase I inhibitor, and its analogs are of significant interest in oncology drug development. Understanding their pharmacokinetic properties is crucial for optimizing dosing strategies and improving therapeutic outcomes.
Executive Summary
Exatecan mesylate (DX-8951f) has been the subject of numerous clinical investigations, demonstrating dose-proportional pharmacokinetics. To enhance its therapeutic index, derivatives such as the macromolecular prodrug DE-310 have been developed. DE-310 is designed for tumor-targeted delivery and sustained release of exatecan, leading to a significantly prolonged half-life and altered distribution profile compared to the parent drug. This guide presents a detailed comparison of the pharmacokinetic parameters of exatecan mesylate and DE-310, alongside established topoisomerase I inhibitors, topotecan and irinotecan, to provide a comprehensive overview for researchers in the field.
Pharmacokinetic Data Comparison
The following table summarizes key pharmacokinetic parameters for exatecan mesylate, its prodrug DE-310, and other relevant topoisomerase I inhibitors. These values have been compiled from various clinical and preclinical studies to facilitate a direct comparison.
| Compound | Parameter | Value | Species | Dose and Administration | Source |
| Exatecan Mesylate (DX-8951f) | Clearance (CL) | 1.39 L/h/m² | Human | 0.15-0.30 mg/m²/day (21-day continuous IV infusion) | [1][2] |
| Volume of Distribution (Vd) | 39.66 L | Human | 0.15-0.30 mg/m²/day (21-day continuous IV infusion) | [1][2] | |
| Terminal Half-life (t½) | ~8.75 h | Human | 0.6-1.35 mg/m²/day (daily 30-min IV infusion for 5 days) | [3] | |
| DE-310 (Exatecan Prodrug) | Apparent Half-life (t½) | ~13 days | Human | 1.0-9.0 mg/m² (3-hour IV infusion) | |
| Topotecan | Clearance (CL) | ~32 L/h | Human | 0.5-1.5 mg/m² (30-min IV infusion) | [4] |
| Terminal Half-life (t½) | 2-3 h | Human | 0.5-1.5 mg/m² (30-min IV infusion) | [5][6] | |
| Irinotecan (CPT-11) | Clearance (CL) | 8-21 L/h/m² | Human | 100-350 mg/m² (IV infusion) | [7] |
| Terminal Half-life (t½) | 5-27 h | Human | 100-350 mg/m² (IV infusion) | [7] | |
| SN-38 (Active Metabolite of Irinotecan) | Apparent Terminal Half-life (t½) | 6-30 h | Human | Following irinotecan administration | [7] |
Experimental Protocols
General Pharmacokinetic Study Design (Clinical)
Human pharmacokinetic studies for exatecan derivatives typically involve the administration of the drug as a single agent or in combination with other chemotherapeutics. Blood samples are collected at predefined time points before, during, and after drug infusion. Plasma is separated and stored frozen until analysis. Urine samples may also be collected to assess renal clearance.[3][8]
-
Patient Population: Patients with advanced solid tumors or hematological malignancies are typically enrolled in these studies.[3][8]
-
Dosing and Administration: Exatecan mesylate has been administered through various intravenous schedules, including 30-minute infusions daily for 5 days every 3 weeks and protracted 21-day continuous infusions.[3][8] DE-310 has been administered as a 3-hour infusion.
-
Sample Collection: Blood samples are collected at intervals such as pre-dose, at the end of infusion, and at multiple time points post-infusion (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours).
-
Pharmacokinetic Analysis: Plasma concentrations of the parent drug and its metabolites are determined using validated analytical methods. Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½) are then calculated using non-compartmental or compartmental analysis.[3]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of exatecan and its derivatives in plasma is commonly performed using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the supernatant.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used to separate the analyte from other plasma components.
-
Detection: The eluting compounds are detected by a fluorescence detector set at appropriate excitation and emission wavelengths for exatecan.
-
Quantification: The concentration of the analyte in the samples is determined by comparing its peak area to a standard curve generated from samples with known concentrations.
Visualizations
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
The following diagram illustrates the mechanism of action of exatecan as a topoisomerase I inhibitor, leading to DNA damage and subsequent apoptosis.
References
- 1. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Population pharmacokinetic model for topotecan derived from phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Topotecan: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (4-NH2)-Exatecan
Researchers and drug development professionals handling (4-NH2)-Exatecan, a potent topoisomerase inhibitor and a derivative of Exatecan, must adhere to stringent disposal procedures due to its cytotoxic nature. As a substance classified as hazardous, improper disposal poses a significant risk to human health and the environment. The primary and recommended method for the disposal of this compound and related contaminated materials is high-temperature incineration conducted by a licensed chemical destruction facility.
This compound is utilized in the synthesis of antibody-drug conjugates (ADCs) for potential anticancer therapies.[1][2][3][4][5] Due to its cellular toxicity, all materials that come into contact with this compound, including unused product, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.[6]
Core Disposal Principles
Disposal of this compound must be carried out in accordance with local, state, and federal regulations.[7] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines. The following table summarizes the key aspects of the disposal process.
| Parameter | Guideline | Source |
| Disposal Method | High-temperature incineration by a licensed chemical destruction plant. | [6][8] |
| Waste Classification | Hazardous, Cytotoxic/Cytostatic Waste. | [6][9] |
| Effluent Discharge | Do not discharge into sewer systems or contaminate water, foodstuffs, or feed. | [8] |
| Containerization | Use suitable, closed, leak-proof, and clearly labeled containers. | [8][9][10] |
| Waste Segregation | Segregate cytotoxic waste from other waste streams. | [11][12] |
| Spill Management | Use appropriate PPE, contain the spill, and collect material for disposal. | [7][8] |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe handling and disposal of this compound. The following protocol outlines the necessary steps from waste generation to final disposal.
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the compound or its waste, personnel must don appropriate PPE, including a lab coat or gown, safety goggles, and chemical-impermeable gloves.[7][10]
-
Segregate Waste at the Source: All items contaminated with this compound, such as unused compound, vials, syringes, needles, gloves, and absorbent pads, must be immediately placed in a designated, clearly labeled cytotoxic waste container.[9][11] These containers should be rigid and leak-proof.[9][10]
-
Container Labeling: The waste container must be clearly marked with a "Cytotoxic" hazard symbol and other warnings as required by institutional and national regulations.[9][11]
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials.[8][12] The storage area should be cool, dry, and well-ventilated.[8]
-
Arrange for Professional Disposal: Contact a licensed professional waste disposal service to collect and transport the cytotoxic waste.[8][13] Ensure the service is permitted to handle and incinerate hazardous chemical waste.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with regulatory requirements.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. danielshealth.ca [danielshealth.ca]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. capotchem.cn [capotchem.cn]
Essential Safety and Logistics for Handling (4-NH2)-Exatecan
(4-NH2)-Exatecan is a potent topoisomerase inhibitor and a derivative of Exatecan, utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4][5][6] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the handler and the hazardous material. For a potent compound like this compound, a comprehensive PPE strategy is crucial. This includes protection for the eyes, skin, and respiratory system.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7][8][9] | Protects eyes from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) conforming to EN 374.[9][10] Double gloving is recommended. | Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently.[10] |
| Body Protection | Impervious, disposable gown or lab coat.[7][11] Consider a poly-coated gown for added protection against splashes. | Protects skin from contamination. Should be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form or if aerosols may be generated.[12] | Prevents inhalation of the compound, which can be a primary route of exposure.[12] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a controlled environment and meticulous procedures to prevent contamination and exposure.
-
Preparation and Engineering Controls :
-
All work with this compound, especially handling of the solid form, must be conducted in a certified chemical fume hood or a biological safety cabinet to ensure adequate ventilation.[10]
-
Ensure that a safety shower and eyewash station are readily accessible.[11][13]
-
Designate a specific area for handling this compound to contain any potential spills.
-
-
Donning PPE :
-
Before entering the designated handling area, don the required PPE in the following order: gown, respirator, eye protection, and then gloves (the outer pair of gloves should go over the cuff of the gown).
-
-
Handling the Compound :
-
When handling the solid compound, use tools and techniques that minimize dust formation.
-
For weighing, use a balance inside the fume hood or a containment enclosure.
-
If preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess compound, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal : The sealed hazardous waste container must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13][14] Do not dispose of this material down the drain.[10]
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[11][13][14] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention.[7][8][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[7][8][14] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8][14] |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 2495742-21-5 | MOLNOVA [molnova.com]
- 7. echemi.com [echemi.com]
- 8. targetmol.com [targetmol.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. medkoo.com [medkoo.com]
- 11. Exatecan (Mesylate)|169869-90-3|MSDS [dcchemicals.com]
- 12. gerpac.eu [gerpac.eu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. file.medchemexpress.eu [file.medchemexpress.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
